6-Bromoquinolin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJCDJVVAOAONR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513704 | |
| Record name | 6-Bromoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50358-39-9 | |
| Record name | 6-Bromo-5-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50358-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 6-Bromoquinolin-5-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoquinolin-5-amine is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline and its derivatives are significant scaffolds in medicinal chemistry and materials science due to their presence in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The specific substitution pattern of 6-Bromoquinolin-5-amine, featuring a bromine atom and an amino group on the quinoline core, makes it a versatile building block for the synthesis of more complex molecules. The bromine atom provides a reactive handle for cross-coupling reactions, while the amino group can be readily functionalized. This guide provides an in-depth overview of its chemical properties, structure, detailed experimental protocols for its synthesis and analysis, and its potential applications in research and drug development.
Chemical Structure and Properties
6-Bromoquinolin-5-amine consists of a quinoline bicyclic heteroaromatic ring system, which is a fusion of a benzene ring and a pyridine ring. A bromine (Br) atom is substituted at the C6 position, and an amino (-NH2) group is at the C5 position.
Caption: Molecular structure of 6-Bromoquinolin-5-amine.
Physicochemical Properties
The key chemical and physical properties of 6-Bromoquinolin-5-amine are summarized below. Data for closely related isomers are included for comparison where direct data is unavailable.
| Property | Value | Reference |
| IUPAC Name | 6-bromoquinolin-5-amine | |
| Synonyms | 5-Amino-6-bromoquinoline | [1] |
| CAS Number | 50358-39-9 | [1] |
| Molecular Formula | C₉H₇BrN₂ | [1][2][3] |
| Molecular Weight | 223.07 g/mol | [2][3][4] |
| Appearance | Yellow solid (for isomer 6-bromo-8-aminoquinoline) | [4] |
| Melting Point | 142-145 °C (for isomer 6-bromo-8-aminoquinoline) | [4] |
| Solubility | Moderate in ethanol and methanol (for isomer 6-bromoisoquinolin-5-amine) | |
| Storage | Store at room temperature or 2-8 °C in a tightly sealed container. | [3] |
Spectroscopic Profile
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling patterns would be influenced by the positions of the electron-donating amino group and the electron-withdrawing bromo group.
-
¹³C NMR: The spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the bromine and amino groups would show characteristic shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. The N-H stretching of the primary amine group would appear as a medium-intensity, somewhat broad band in the 3200-3600 cm⁻¹ region.[5] Additional bands would correspond to C-H stretching of the aromatic ring, C=C and C=N stretching of the quinoline system, and C-Br stretching.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio.
Experimental Protocols
Proposed Synthesis of 6-Bromoquinolin-5-amine
A robust synthesis can be achieved via a two-step process starting from 6-bromoquinoline. The first step is a regioselective nitration to introduce a nitro group at the 5-position, followed by a reduction of the nitro group to the desired amine.
Caption: Workflow for the synthesis of 6-Bromoquinolin-5-amine.
Step 1: Synthesis of 6-Bromo-5-nitroquinoline (based on[6])
-
Dissolution: Dissolve 6-bromoquinoline in concentrated sulfuric acid in a round-bottom flask.
-
Cooling: Cool the solution to -5 °C using a salt-ice bath with continuous stirring.
-
Nitrating Mixture Preparation: In a separate flask, carefully mix concentrated sulfuric acid and concentrated nitric acid. Cool this mixture to -5 °C.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred 6-bromoquinoline solution over one hour, maintaining the temperature below 0 °C.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Extraction: After the ice melts, extract the aqueous mixture with dichloromethane.
-
Washing & Drying: Combine the organic layers, wash with a 10% sodium carbonate solution, and dry over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield crude 6-bromo-5-nitroquinoline.
Step 2: Reduction to 6-Bromoquinolin-5-amine (based on[4])
-
Reaction Setup: To a solution of 6-bromo-5-nitroquinoline in a solvent mixture of ethanol, acetic acid, and water, add iron powder.
-
Heating: Heat the reaction mixture to reflux for approximately 3 hours.
-
Work-up: After cooling to room temperature, neutralize the mixture with a 2.5 N sodium hydroxide solution.
-
Filtration: Filter the mixture through Celite to remove iron residues, washing the filter cake with ethyl acetate.
-
Extraction: Extract the filtrate with ethyl acetate.
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure 6-bromoquinolin-5-amine.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC) (adapted from[7])
-
Column: C18 column.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (with trifluoroacetic acid) and water (with trifluoroacetic acid).
-
Detector: UV detector set at a wavelength of 240 nm.
-
Sample Preparation: Dissolve a known quantity of 6-Bromoquinolin-5-amine in a suitable solvent (e.g., acetonitrile) to prepare a stock solution and dilute as necessary.
-
Injection: Inject the sample into the HPLC system and record the chromatogram to determine purity and retention time.
Biological Activity and Drug Development Applications
While direct biological studies on 6-Bromoquinolin-5-amine are limited, the quinoline scaffold is a well-established pharmacophore. Derivatives of closely related compounds have shown significant potential in drug discovery.
-
Anticancer Potential: Derivatives of 6-bromoisoquinolin-5-amine have demonstrated activity as topoisomerase II inhibitors, a key target in cancer therapy. Furthermore, the 6-bromoquinoline core structure is utilized in the synthesis of anticancer drug enhancers and receptor tyrosine kinase inhibitors.[7]
-
Medicinal Chemistry Scaffold: 6-Bromoquinolin-5-amine serves as an excellent starting point for generating libraries of novel compounds. The bromine at the 6-position is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, and amino groups. The amine at the 5-position can be acylated, alkylated, or used in condensation reactions to further expand molecular diversity.
Caption: Conceptual workflow for drug discovery using 6-Bromoquinolin-5-amine.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 6-Bromoquinolin-5-amine. Based on safety data for related bromo- and amino-quinolines, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin, eyes, and clothing.[9]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong oxidizing agents.[8]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[9] For skin contact, wash with plenty of soap and water.[9] If inhaled, move to fresh air.[9] Seek medical attention if symptoms persist.
6-Bromoquinolin-5-amine is a valuable heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its dual functionality—a reactive bromine atom and a versatile amino group—provides chemists with multiple avenues for derivatization. While direct biological data is sparse, the known activities of related quinoline compounds suggest that novel derivatives of 6-Bromoquinolin-5-amine could be promising candidates for the development of new therapeutic agents, particularly in oncology. The experimental protocols outlined in this guide offer a reliable pathway for its synthesis and analysis, facilitating further research into its properties and applications.
References
- 1. 6-Bromoquinolin-5-amine | CAS 50358-39-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 6-Bromoquinolin-2-amine | C9H7BrN2 | CID 11183666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. 6-Bromoquinoline: Synthesis, Detection Method and application_Chemicalbook [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
6-Bromoquinolin-5-amine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromoquinolin-5-amine, a quinoline derivative of interest in medicinal chemistry and materials science. This document collates available data on its chemical identity, properties, and potential applications, alongside experimental protocols for related compounds that can serve as a methodological reference.
Chemical Identity and Properties
6-Bromoquinolin-5-amine is a brominated aminoquinoline. Its chemical structure and key identifiers are summarized below. It is important to distinguish it from its isomer, 5-Bromoquinolin-6-amine, which shares the same molecular formula and weight but differs in the substitution pattern on the quinoline ring.
| Property | Value | Reference |
| CAS Number | 50358-39-9 | [1] |
| Molecular Formula | C₉H₇BrN₂ | [1] |
| Molecular Weight | 223.07 g/mol | |
| Synonyms | 5-Amino-6-bromoquinoline | [1] |
| Isomeric Compound | 5-Bromoquinolin-6-amine (CAS: 50358-42-4) | [2] |
Physicochemical Data
Detailed experimental data for 6-Bromoquinolin-5-amine is not widely available in the public domain. The table below includes data for closely related isomers, which may serve as an estimation. Spectral data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry for 6-Bromoquinolin-5-amine are available from some commercial suppliers.[3]
| Property | Data (for related isomers) | Reference |
| Physical Appearance | Expected to be a yellow to brown solid at room temperature. | [2] |
| Melting Point | 155-160 °C (for 6-bromoisoquinolin-5-amine) | [4] |
| Solubility | Likely soluble in organic solvents such as DMSO and DMF; moderate solubility in ethanol and methanol (for 6-bromoisoquinolin-5-amine). | [4] |
| Storage Conditions | Store at room temperature (2-8 °C for some isomers), in a tightly sealed container, away from light and moisture. | [2][4] |
Safety and Handling
-
General Handling : Use in a well-ventilated area or under a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
First Aid Measures :
-
In case of skin contact : Wash off immediately with plenty of soap and water.
-
In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled : Move the person to fresh air.
-
If swallowed : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
-
Storage : Store in a tightly closed container in a dry and well-ventilated place.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and analysis of 6-Bromoquinolin-5-amine are scarce. However, methods for the synthesis of structurally similar compounds provide valuable insights.
Proposed Synthesis of 6-Bromoquinolin-5-amine
A plausible synthetic route to 6-Bromoquinolin-5-amine involves the reduction of a corresponding nitroquinoline precursor. This is a common and effective method for introducing an amino group onto an aromatic ring.
Caption: Proposed synthesis of 6-Bromoquinolin-5-amine via reduction.
Example Protocol: Reduction of a Nitroquinoline Derivative
The following is an adapted protocol for the reduction of a nitroquinoline to an aminoquinoline, based on the synthesis of 6-bromoquinolin-8-amine.[5] This can serve as a starting point for the synthesis of 6-Bromoquinolin-5-amine from 6-bromo-5-nitroquinoline.
-
Reaction Setup : Suspend the starting material, 6-bromo-5-nitroquinoline, in a mixture of ethanol, water, and glacial acetic acid in a round-bottom flask.
-
Reagent Addition : To the stirred suspension, add iron powder in portions.
-
Reaction Conditions : Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up and Purification :
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the iron residues.
-
Neutralize the filtrate with an appropriate base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel.
-
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is generally suitable for the purity analysis of quinoline derivatives.[6]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid. |
| Flow Rate | Typically 1.0 mL/min. |
| Detection | UV detection at a wavelength such as 254 nm. |
| Sample Preparation | Dissolve a known concentration of the sample in a suitable solvent (e.g., methanol or acetonitrile) and filter before injection. |
Applications and Biological Activity
While specific biological activities for 6-Bromoquinolin-5-amine are not well-documented, the quinoline scaffold is a privileged structure in medicinal chemistry. Derivatives of bromo-aminoquinolines are explored for a range of therapeutic applications.
-
Anticancer Agents : Derivatives of the isomeric 6-bromoisoquinolin-5-amine have been investigated for their potential as anticancer agents, with some demonstrating topoisomerase II inhibition.[4]
-
Enzyme Inhibition : Various substituted quinolines have shown inhibitory activity against metabolic enzymes.
-
Chemical Synthesis : The bromine atom provides a reactive site for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making it a valuable building block for creating libraries of novel compounds for drug discovery.
-
Fluorescent Probes : The quinoline core possesses intrinsic fluorescence, and its derivatives can be developed as fluorescent markers for biological imaging.[4]
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by 6-Bromoquinolin-5-amine. Research into the biological effects of this compound would be necessary to elucidate any such interactions. The biological activity of structurally related biogenic amines often involves interactions with a variety of cell surface and intracellular receptors, but any such relationship for 6-Bromoquinolin-5-amine is purely speculative at this time.[7][8]
Logical Workflow for Compound Characterization
Caption: General workflow for the characterization of a novel compound.
References
- 1. 6-Bromoquinolin-5-amine | CAS 50358-39-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. 6-BROMOQUINOLIN-5-AMINE(50358-39-9) 1H NMR [m.chemicalbook.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. The Biogenic Amines - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacological potential of biogenic amine–polyamine interactions beyond neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 6-Bromoquinolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Bromoquinolin-5-amine (CAS 50358-39-9). Due to the limited availability of published experimental spectra for this specific isomer, this document focuses on predicted data derived from the analysis of structurally related compounds. The methodologies provided are generalized protocols standardly used for the characterization of heterocyclic aromatic amines.
Spectroscopic Data Summary
The spectroscopic data presented herein are predicted values based on the known effects of amino and bromo substituents on the quinoline scaffold. These values serve as a reference for the identification and characterization of 6-Bromoquinolin-5-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The predicted chemical shifts for 6-Bromoquinolin-5-amine in a solvent like DMSO-d₆ are presented below.
Table 1: Predicted ¹H NMR Data for 6-Bromoquinolin-5-amine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.6 | Doublet of doublets | J ≈ 4.2, 1.5 |
| H-3 | ~7.4 | Doublet of doublets | J ≈ 8.5, 4.2 |
| H-4 | ~8.8 | Doublet of doublets | J ≈ 8.5, 1.5 |
| H-7 | ~7.6 | Doublet | J ≈ 8.8 |
| H-8 | ~7.2 | Doublet | J ≈ 8.8 |
| -NH₂ | ~5.0 - 6.0 | Broad singlet | - |
Table 2: Predicted ¹³C NMR Data for 6-Bromoquinolin-5-amine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 |
| C-3 | ~122 |
| C-4 | ~135 |
| C-4a | ~128 |
| C-5 | ~145 |
| C-6 | ~110 |
| C-7 | ~130 |
| C-8 | ~118 |
| C-8a | ~148 |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule. The predicted characteristic absorption bands for 6-Bromoquinolin-5-amine are listed below.
Table 3: Predicted IR Absorption Bands for 6-Bromoquinolin-5-amine
| Wavenumber (cm⁻¹) | Functional Group Vibration | Intensity |
| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Medium |
| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |
| 1620 - 1580 | N-H bend | Medium |
| 1600 - 1450 | Aromatic C=C and C=N stretch | Strong-Medium |
| 1340 - 1260 | Aromatic C-N stretch | Strong |
| ~1050 | C-Br stretch | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 6-Bromoquinolin-5-amine, electron ionization (EI) would be a common technique.
Table 4: Predicted Mass Spectrometry Data for 6-Bromoquinolin-5-amine
| m/z Value | Interpretation | Notes |
| 222/224 | Molecular ion [M]⁺ | Characteristic isotopic pattern for one bromine atom (~1:1 ratio) |
| 143 | [M - Br]⁺ | Loss of a bromine radical |
| 116 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for a solid aromatic amine like 6-Bromoquinolin-5-amine.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of 6-Bromoquinolin-5-amine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1] Ensure the sample is fully dissolved. Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).[1]
-
¹H NMR Acquisition :
-
Use a standard one-pulse sequence on a 400 MHz or higher spectrometer.
-
Set the spectral width to approximately 15 ppm.
-
An acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds are typically sufficient.[2]
-
Acquire 8-16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to approximately 200-220 ppm.[2]
-
A longer acquisition time and a larger number of scans (e.g., 1024 or more) are necessary due to the low natural abundance of ¹³C.
-
-
Data Processing : Apply a Fourier transform to the raw data (Free Induction Decay).[1] Perform phase and baseline corrections, and reference the chemical shifts to the solvent peak or TMS.
IR Spectroscopy (Solid Sample)
A common method for solid samples is the thin solid film technique.[3]
-
Sample Preparation :
-
Dissolve a small amount (a few mg) of 6-Bromoquinolin-5-amine in a volatile organic solvent like methylene chloride or acetone.[3]
-
Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[3]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]
-
-
Data Acquisition :
-
Obtain a background spectrum of the clean salt plate.
-
Place the salt plate with the sample film in the spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Introduction : Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe. Alternatively, the sample can be dissolved in a suitable solvent and introduced via direct infusion or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[2]
-
Ionization : Electron Ionization (EI) is a common method for volatile and thermally stable compounds. Electrospray Ionization (ESI) is another option, particularly for LC-MS.
-
Mass Analysis : The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated.
Visualizations
The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel or uncharacterized compound like 6-Bromoquinolin-5-amine.
Caption: Spectroscopic analysis workflow for 6-Bromoquinolin-5-amine.
References
Solubility and stability of 6-Bromoquinolin-5-amine
An In-depth Technical Guide to the Solubility and Stability of 6-Bromoquinolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoquinolin-5-amine (CAS No. 50358-39-9) is a substituted quinoline compound that serves as a valuable building block in medicinal chemistry and drug discovery.[1][2] The quinoline scaffold is a privileged structure found in numerous pharmacologically active agents. The presence of a bromine atom and an amine group provides versatile handles for synthetic modifications, making it a key intermediate in the development of novel therapeutics, particularly in oncology. Derivatives of quinoline have been investigated as potent inhibitors of critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[3][4]
A thorough understanding of the physicochemical properties of 6-Bromoquinolin-5-amine, specifically its solubility and stability, is paramount for its effective use in synthesis, formulation development, and biological screening. This guide provides a comprehensive overview of its known properties, detailed experimental protocols for determining its solubility and stability profiles, and its context within drug development.
Physicochemical Properties
Publicly available quantitative data on the solubility and stability of 6-Bromoquinolin-5-amine is limited. The following table summarizes its fundamental properties.
| Property | Value | Reference(s) |
| CAS Number | 50358-39-9 | [1][5] |
| Molecular Formula | C₉H₇BrN₂ | [5] |
| Molecular Weight | 223.07 g/mol | [5][6] |
| Appearance | Yellow to Brown Solid/Powder | [7] |
| Storage Conditions | Room temperature, keep in a dark place, sealed in dry. | [5][6] |
| Chemical Stability | Stable under recommended storage conditions. |
Solubility Profile
While specific quantitative solubility data is not extensively reported in the literature, a qualitative assessment can be made based on its structure. As an aromatic amine, 6-Bromoquinolin-5-amine is expected to exhibit poor solubility in aqueous media and higher solubility in polar organic solvents. For a related isomer, 6-bromoisoquinolin-5-amine, moderate solubility in ethanol and methanol has been reported.[8] For precise applications, experimental determination of solubility is essential.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method with HPLC Analysis)
This protocol outlines a robust method for determining the thermodynamic solubility of 6-Bromoquinolin-5-amine in various solvents.
1. Objective: To determine the equilibrium solubility of 6-Bromoquinolin-5-amine in a specific solvent at a controlled temperature.
2. Materials:
-
6-Bromoquinolin-5-amine
-
Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, DMSO, Acetonitrile)
-
Volumetric flasks, glass vials with screw caps
-
Analytical balance
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
HPLC system with UV detector
-
Calibrated pipettes
3. Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of 6-Bromoquinolin-5-amine to a glass vial (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is crucial.
-
Accurately add a known volume of the desired solvent (e.g., 2 mL).
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[9][10]
-
-
Sample Processing:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
To separate the undissolved solid, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).[11]
-
Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.
-
Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step removes any remaining microscopic particles.[9][12]
-
-
Analysis (HPLC):
-
Prepare a series of standard solutions of 6-Bromoquinolin-5-amine of known concentrations in a suitable diluent (typically the mobile phase).[9]
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration. The correlation coefficient (R²) should be >0.99.
-
Dilute the filtered sample solution with the same diluent to a concentration that falls within the range of the calibration curve.[11]
-
Inject the diluted sample solution into the HPLC system.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mmol/L).
-
Visualization: Solubility Determination Workflow
Workflow for Thermodynamic Solubility Determination.
Stability Profile
The stability of a drug candidate is a critical attribute that influences its quality, safety, and efficacy.[13] While 6-Bromoquinolin-5-amine is reported to be stable under standard storage conditions, a comprehensive stability profile requires rigorous testing under various stress conditions.[14] This is typically guided by the International Council for Harmonisation (ICH) guidelines.[15][16]
Potential Degradation Pathways: Based on the structure of 6-Bromoquinolin-5-amine, potential degradation pathways include:
-
Oxidation: The aromatic amine group is susceptible to oxidation, which can be initiated by air, light, or trace metals, potentially leading to the formation of colored impurities.
-
Hydrolysis: While generally stable, extreme pH and high temperatures could potentially lead to reactions involving the quinoline ring system.
-
Photodegradation: Aromatic systems and compounds with heteroatoms can be sensitive to light, leading to photolytic degradation.
Experimental Protocol: Forced Degradation (Stress Testing)
This protocol is designed to identify likely degradation products and establish the intrinsic stability of the molecule, which is essential for developing stability-indicating analytical methods.
1. Objective: To assess the stability of 6-Bromoquinolin-5-amine under hydrolytic (acidic, basic), oxidative, and photolytic stress conditions as per ICH guidelines.[17]
2. Materials:
-
6-Bromoquinolin-5-amine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter, heating block or water bath
-
Photostability chamber
-
Validated stability-indicating HPLC method (capable of separating the parent compound from all degradation products)
3. Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 6-Bromoquinolin-5-amine in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Acidic Hydrolysis:
-
Mix equal parts of the stock solution with 1N HCl.
-
Store one sample at room temperature and another at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 2, 6, 24, 48 hours).
-
Neutralize the aliquots with an equivalent amount of 1N NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix equal parts of the stock solution with 1N NaOH.
-
Follow the same storage and sampling procedure as for acidic hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 1N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal parts of the stock solution with 3% hydrogen peroxide.
-
Store the sample at room temperature and withdraw aliquots at specified time points.
-
Analyze the samples directly.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[16]
-
Keep control samples (wrapped in aluminum foil) in the same conditions to protect them from light.
-
Analyze the light-exposed and control samples.
-
-
Analysis:
-
Analyze all stressed and control samples using a validated stability-indicating HPLC-UV/DAD method.
-
Determine the percentage of the parent compound remaining.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and perform mass balance calculations.
-
Visualization: Stability Testing Workflow
Forced Degradation Study Workflow.
Role in Drug Development and Signaling Pathways
The quinoline core is a prominent scaffold in the development of kinase inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell cycle, proliferation, survival, and growth.[18][19] Its over-activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4] Numerous quinoline-based compounds have been synthesized and evaluated as inhibitors of key kinases within this pathway, such as PI3K and mTOR.[3][20] The 6-bromo-5-aminoquinoline scaffold provides a strategic starting point for creating libraries of novel inhibitors to probe this pathway and develop targeted anticancer agents.
Visualization: Simplified PI3K/Akt/mTOR Signaling Pathway
The diagram below illustrates a simplified view of the PI3K/Akt/mTOR pathway and highlights the points where quinoline-based inhibitors may exert their effects.
Inhibition of the PI3K/Akt/mTOR Pathway.
Conclusion
References
- 1. 6-Bromoquinolin-5-amine | CAS 50358-39-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 6-Bromoquinolin-5-amine | 50358-39-9 [sigmaaldrich.com]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 50358-39-9|6-Bromoquinolin-5-amine|BLD Pharm [bldpharm.com]
- 6. vibrantpharma.com [vibrantpharma.com]
- 7. 6-Amino-5-bromoquinoline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. chemshuttle.com [chemshuttle.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 12. researchgate.net [researchgate.net]
- 13. Ich guideline for stability testing | PPTX [slideshare.net]
- 14. chemscene.com [chemscene.com]
- 15. mastercontrol.com [mastercontrol.com]
- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 17. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway | MDPI [mdpi.com]
Potential Biological Activities of 6-Bromoquinolin-5-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide array of biological activities.[1] The introduction of various substituents to the quinoline ring allows for the fine-tuning of its pharmacological properties. This technical guide focuses on the potential biological activities of a specific subclass: 6-Bromoquinolin-5-amine derivatives. While direct and extensive research on this particular scaffold is limited, this paper will extrapolate potential activities based on studies of structurally related quinoline derivatives, including those with bromo and amino substitutions. The primary areas of focus will be anticancer, antimicrobial, and anti-inflammatory activities.
Potential Anticancer Activity
Quinoline derivatives have demonstrated significant potential in oncology through various mechanisms, including the induction of apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest.[1] A particularly promising avenue of investigation for quinoline-based compounds is the inhibition of critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, and survival.[2] Its aberrant activation is a hallmark of many human cancers, making it a prime target for novel drug development.[2] While direct evidence for 6-Bromoquinolin-5-amine derivatives is not yet available, other quinoline derivatives have been identified as potent inhibitors of this pathway. It is hypothesized that the 6-bromo and 5-amino substitutions could confer specific interactions with the kinase domains of proteins within this pathway.
Below is a diagram illustrating the hypothesized inhibition of the PI3K/Akt/mTOR pathway by a 6-Bromoquinolin-5-amine derivative.
Caption: Hypothesized PI3K/Akt/mTOR signaling pathway inhibition.
Cytotoxicity Data of Related Bromo-Substituted Quinolines and Quinazolines
| Compound Class | Derivative | Cell Line | Cell Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 6-Bromoquinazoline | 2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) | MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |
| SW480 | Colorectal Adenocarcinoma | 17.85 ± 0.92 | Doxorubicin | Not Specified | ||
| MRC-5 | Normal Lung Fibroblast | 84.20 ± 1.72 | - | - | ||
| 6-Bromoquinazoline | Derivative 5b (fluoro substitution at meta position of phenyl moiety) | MCF-7 | Breast Adenocarcinoma | 0.53 | Cisplatin | Not Specified |
| SW480 | Colorectal Adenocarcinoma | 1.95 | Cisplatin | Not Specified | ||
| 5,7-Dibromoquinoline | 5,7-Dibromo-8-hydroxyquinoline | C6 | Rat Brain Tumor | 6.7 - 25.6 (range) | Not Specified | Not Specified |
| HeLa | Cervical Carcinoma | 6.7 - 25.6 (range) | Not Specified | Not Specified | ||
| HT29 | Colorectal Adenocarcinoma | 6.7 - 25.6 (range) | Not Specified | Not Specified | ||
| 6,8-Dibromoquinoline | 6,8-Dibromo-5-nitroquinoline (17) | C6 | Rat Brain Tumor | 50.0 | 5-FU | Not Specified |
| HT29 | Colorectal Adenocarcinoma | >50 | 5-FU | Not Specified |
Disclaimer: The data presented is for structurally related compounds and may not be representative of the activity of 6-Bromoquinolin-5-amine derivatives.[3][4][5]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[6][7][8][9]
Objective: To determine the concentration-dependent cytotoxic effect of 6-Bromoquinolin-5-amine derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
6-Bromoquinolin-5-amine derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the 6-Bromoquinolin-5-amine derivatives in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated cells as controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.
Potential Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents, with some acting as DNA gyrase and topoisomerase IV inhibitors.[10] The introduction of a bromine atom and an amine group at positions 6 and 5, respectively, could modulate the electronic and steric properties of the quinoline ring, potentially leading to enhanced antimicrobial activity.
Antimicrobial Susceptibility Data of Related Quinoline Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against a selection of bacterial and fungal pathogens.
| Compound Class | Derivative | Bacterial/Fungal Strain | MIC (µg/mL) |
| Quinolone-coupled hybrid | Compound 5d | Staphylococcus aureus | 0.125 - 8 |
| Gram-negative strains | 0.125 - 8 | ||
| Quinoline-based amides | Compound 3c | Candida albicans | 5.6 |
| Geotrichum candidum | 4 - 8 | ||
| Syncephalastrum racemosum | 4 - 8 | ||
| Penicillium chrysogenum | 4 - 8 | ||
| Quinoline-based hydroxyimidazolium hybrids | Compound 7c, 7d | Cryptococcus neoformans | 15.6 |
| Candida spp. | 62.5 | ||
| Aspergillus spp. | 62.5 |
Disclaimer: The data presented is for structurally related compounds and may not be representative of the activity of 6-Bromoquinolin-5-amine derivatives.[5][11][12]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][13][14]
Objective: To determine the lowest concentration of 6-Bromoquinolin-5-amine derivatives that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
6-Bromoquinolin-5-amine derivatives
-
0.5 McFarland standard
-
Sterile saline
Procedure:
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard. This suspension is then diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the 6-Bromoquinolin-5-amine derivatives in the broth medium directly in the 96-well plates.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Anti-inflammatory Activity
Certain quinoline derivatives have been shown to possess anti-inflammatory properties, with mechanisms of action that can include the inhibition of cyclooxygenase (COX) enzymes.[15][16][17][18][19][20][21][22][23] The structural features of 6-Bromoquinolin-5-amine derivatives may allow them to interact with key targets in inflammatory pathways.
Anti-inflammatory Activity Data of Related Heterocyclic Compounds
While specific data for 6-Bromoquinolin-5-amine derivatives is lacking, the following table presents anti-inflammatory data for other heterocyclic compounds.
| Compound Class | Assay | Result | Reference Compound |
| N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives | Proteinase inhibitory activity | IC50: 0.04–0.07 mg/mL | Acetylsalicylic acid |
| Pyrazole analogues | Carrageenan-induced paw edema | Significant inhibition | Diclofenac sodium |
Disclaimer: The data presented is for structurally related compounds and may not be representative of the activity of 6-Bromoquinolin-5-amine derivatives.[20][23]
Experimental Protocol: In-vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)
This assay provides a simple and effective way to screen for potential anti-inflammatory activity by measuring the inhibition of protein denaturation.[15]
Objective: To evaluate the in-vitro anti-inflammatory activity of 6-Bromoquinolin-5-amine derivatives by their ability to inhibit thermally induced protein denaturation.
Materials:
-
Bovine serum albumin (BSA) solution (5% w/v)
-
6-Bromoquinolin-5-amine derivatives
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Reference anti-inflammatory drug (e.g., Diclofenac sodium)
-
Water bath
-
UV-Visible Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare reaction mixtures containing 2 mL of various concentrations of the 6-Bromoquinolin-5-amine derivatives, 2.8 mL of PBS, and 0.2 mL of BSA solution. A control group without the test compound is also prepared.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 57°C for 3 minutes.
-
Cooling: Cool the mixtures to room temperature.
-
Absorbance Measurement: Measure the absorbance of the solutions at 416 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
Experimental and Drug Discovery Workflow
The discovery and development of novel therapeutic agents from a core scaffold like 6-Bromoquinolin-5-amine follows a structured workflow. This process begins with initial screening and progresses through lead optimization and preclinical studies.
Caption: General workflow for drug discovery and development.[24][25][26][27][28]
Conclusion
Derivatives of 6-Bromoquinolin-5-amine represent an unexplored but potentially rich area for the discovery of new therapeutic agents. Based on the biological activities of structurally related quinoline compounds, this scaffold holds promise for the development of novel anticancer, antimicrobial, and anti-inflammatory drugs. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of these derivatives. Further research, including synthesis and comprehensive biological screening, is warranted to fully elucidate the therapeutic potential of this chemical class.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. jptcp.com [jptcp.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis of novel triheterocyclic thiazoles as anti-inflammatory and analgesic agents. | Semantic Scholar [semanticscholar.org]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
The Discovery and Enduring Legacy of Quinoline Amines: A Technical Guide
Introduction
The quinoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, represents a cornerstone in the history of medicinal chemistry. First isolated from coal tar in 1834, its derivatives have become a crucial class of therapeutic agents, most notably in the fight against malaria, but also showing significant promise in oncology and other therapeutic areas.[1] This technical guide provides an in-depth exploration of the discovery, history, and development of quinoline amine compounds, with a focus on their application as antimalarial drugs and their emerging role as kinase inhibitors in cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthetic methodologies, mechanisms of action, and key quantitative data related to this important class of compounds.
Historical Development of Quinoline Amine Compounds
The story of quinoline amines is inextricably linked with the treatment of malaria, a disease that has plagued humanity for centuries.
The Era of Natural Quinolines: Quinine
The therapeutic journey of quinoline compounds began with the discovery of the antimalarial properties of the bark of the Cinchona tree, native to the Andean regions of South America.[2] Indigenous populations had long used the bark to treat fevers.[2] In the 17th century, Jesuit missionaries introduced the bark to Europe, where it became a vital treatment for malaria.[3]
The active alkaloid, quinine, was first isolated from cinchona bark in 1820 by French scientists Pierre Joseph Pelletier and Joseph Bienaimé Caventou.[2] This marked a pivotal moment, allowing for standardized dosing and paving the way for chemical analysis and synthetic efforts.
The Dawn of Synthetic Quinolines: From Methylene Blue to Chloroquine
The quest for synthetic antimalarials was driven by the need for a reliable and more accessible alternative to quinine, the supply of which was often limited. An early breakthrough came from an unexpected source: the observation of the mild antimalarial activity of the synthetic dye, methylene blue, which prompted the investigation of other synthetic heterocyclic compounds.[4]
This research led to the development of the 8-aminoquinoline, pamaquine, in the 1920s, followed by the more effective and less toxic primaquine.[4] However, the most significant breakthrough in synthetic quinoline antimalarials came in 1934 with the synthesis of Resochin (later renamed chloroquine) by German scientists.[5] Chloroquine, a 4-aminoquinoline, proved to be highly effective, well-tolerated, and inexpensive to produce, becoming the cornerstone of malaria treatment and prophylaxis for decades.[4][5]
Combating Resistance: The Rise of Mefloquine and Other Analogues
The widespread use and misuse of chloroquine inevitably led to the emergence of drug-resistant strains of Plasmodium falciparum in the late 1950s and early 1960s.[4][5] This critical challenge spurred the development of new quinoline-based antimalarials. Amodiaquine was introduced as an alternative, but resistance to it also developed.[4] A significant advancement was the development of mefloquine by the Walter Reed Army Institute of Research in the 1970s, which was effective against many chloroquine-resistant strains.[6]
The timeline below illustrates the key milestones in the discovery and development of quinoline amine compounds.
Synthesis of the Quinoline Core
A variety of named reactions have been developed for the synthesis of the quinoline ring system, allowing for the creation of a diverse range of substituted derivatives. The choice of synthetic route often depends on the desired substitution pattern on the quinoline nucleus.
Classical Synthetic Methods
Several classical methods for quinoline synthesis have been cornerstones of organic chemistry for over a century.
-
Skraup Synthesis: This is one of the oldest and most well-known methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[7] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation.
-
Doebner-von Miller Reaction: This is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol.[8] This method allows for the synthesis of a wider range of substituted quinolines.
-
Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst to form 2,4-disubstituted quinolines.[7]
-
Conrad-Limpach Synthesis: The reaction of an aniline with a β-ketoester can lead to the formation of 4-hydroxyquinolines.
-
Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group.[7]
Modern Synthetic Approaches
While the classical methods are still in use, modern organic synthesis has introduced more efficient and versatile approaches to the quinoline core. These include:
-
Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have been employed to construct the quinoline ring system from appropriately substituted precursors.[9] More recently, palladium-catalyzed dehydrogenative aromatization has been used for the synthesis of 4-aminoquinolines.[6][10]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in many classical quinoline syntheses.
-
Multi-Component Reactions: One-pot, multi-component reactions are highly efficient for generating molecular diversity and have been successfully applied to the synthesis of complex quinoline derivatives.
Experimental Protocol: Skraup Synthesis of Quinoline
This protocol is a representative example of a classical quinoline synthesis.
Materials:
-
Aniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous sulfate heptahydrate (moderator)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol.
-
Slowly and with constant stirring, add the ferrous sulfate heptahydrate to the reaction mixture.
-
Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform a steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation.
Mechanism of Antimalarial Action
The primary mechanism of action for the 4-aminoquinoline antimalarials, such as chloroquine, is the inhibition of hemozoin formation in the malaria parasite.
Plasmodium parasites, during their intraerythrocytic stage, digest host hemoglobin in their acidic food vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin (also known as malaria pigment).
4-aminoquinolines are weak bases and accumulate to high concentrations in the acidic food vacuole of the parasite. Here, they are thought to interfere with heme polymerization in a multi-step process:
-
Complexation with Heme: The quinoline drug forms a complex with free heme.
-
Capping of Hemozoin Polymer: This drug-heme complex then binds to the growing face of the hemozoin crystal, effectively capping it and preventing further polymerization.
-
Accumulation of Toxic Heme: The inhibition of heme polymerization leads to the buildup of toxic free heme within the parasite.
-
Parasite Lysis: The excess free heme is believed to cause oxidative damage to parasite membranes and proteins, leading to parasite death.
Quantitative Data on Antimalarial Activity
The in vitro activity of antimalarial compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits parasite growth by 50%. The following table summarizes the IC50 values for several key quinoline amine antimalarials against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | 3D7 (CQS) | 26 - 49 | [11] |
| W2 (CQR) | 42 - 96 | [11] | |
| Amodiaquine | D6 (CQS) | ~33 | [11] |
| W2 (CQR) | ~370 | [11] | |
| Mefloquine | W2 (CQR) | ~96 | [11] |
| Primaquine | - | - | |
| Tafenoquine | - | - |
Note: IC50 values can vary depending on the specific laboratory conditions and parasite strains used.
Clinical Efficacy of Quinoline Amine Antimalarials
The ultimate measure of an antimalarial drug's effectiveness is its performance in clinical trials. The following table provides a summary of key clinical trial data for several important quinoline amine antimalarials.
| Drug | Indication | Patient Population | Dosage | Key Outcomes | Reference(s) |
| Amodiaquine | Uncomplicated P. falciparum malaria | Adults & Children in Africa | 30 mg/kg over 3 days | Significantly more effective than chloroquine for parasitological and clinical success. | [4] |
| Primaquine | Radical cure of P. vivax | Adult men in Thailand | 0.25 mg/kg/day for 14 days | Effective initial therapeutic response; recurrences observed. | [1] |
| Prevention of P. vivax relapse after P. falciparum infection | Patients in Bangladesh, Indonesia, Ethiopia | High-dose, short-course | Five-fold reduction in P. vivax parasitemia at day 63. | [3][11] | |
| Tafenoquine | Radical cure of P. vivax | Adults in Ethiopia, Peru, Brazil, Cambodia, Thailand, Philippines | 300 mg single dose | 62.4% relapse-free at 6 months vs. 27.7% for placebo. | [12][13] |
Quinoline Amines in Oncology
Beyond their role as antimalarials, quinoline derivatives have emerged as a promising scaffold for the development of anticancer agents. Many of these compounds function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.
Targeting Kinase Signaling Pathways
Several important signaling pathways involved in cancer cell proliferation, survival, and angiogenesis are targeted by quinoline-based inhibitors. These include:
-
Epidermal Growth Factor Receptor (EGFR) Signaling: Overactivation of the EGFR pathway is a common feature of many cancers. Quinoline derivatives have been developed as potent EGFR inhibitors.[14]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling: VEGFRs play a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Quinoline-based compounds can inhibit VEGFR signaling, thereby cutting off the tumor's blood supply.
-
c-Met Signaling: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor growth, invasion, and metastasis. Several quinoline derivatives are potent c-Met inhibitors.
The diagram below illustrates the interconnectedness of these pathways and the points at which quinoline-based inhibitors can intervene.
Conclusion
From their origins as natural products in the bark of the Cinchona tree to their current status as versatile synthetic scaffolds, quinoline amine compounds have had a profound impact on medicine. Their historical significance in the treatment of malaria is undeniable, and they continue to be a vital tool in the global effort to combat this devastating disease. Furthermore, the adaptability of the quinoline core has allowed for its successful application in oncology, with numerous derivatives showing promise as potent and selective kinase inhibitors. As research continues, the rich history and diverse biological activities of quinoline amines will undoubtedly inspire the discovery and development of new therapeutic agents for a wide range of diseases.
References
- 1. Blood stage antimalarial efficacy of primaquine in Plasmodium vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo and In Vitro Efficacy of Amodiaquine Monotherapy for Treatment of Infection by Chloroquine-Resistant Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. Amodiaquine remains effective for treating uncomplicated malaria in west and central Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The clinical pharmacology of tafenoquine in the radical cure of Plasmodium vivax malaria: An individual patient data meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 7. Tafenoquine treatment of Plasmodium vivax malaria: suggestive evidence that CYP2D6 reduced metabolism is not associated with relapse in the Phase 2b DETECTIVE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stackoverflow.com [stackoverflow.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accesssurgery.mhmedical.com [accesssurgery.mhmedical.com]
- 12. Two positive phase III studies of tafenoquine for the radical cure of Plasmodium vivax malaria published in The New England Journal of Medicine | Medicines for Malaria Venture [mmv.org]
- 13. gsk.com [gsk.com]
- 14. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical and Computational Modeling of 6-Bromoquinolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromoquinolin-5-amine is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the quinoline scaffold in numerous pharmacologically active agents. While specific experimental and computational studies on this particular isomer are not extensively documented in current literature, this technical guide outlines the established theoretical and computational methodologies that are critical for its characterization. By leveraging standard protocols applied to analogous quinoline derivatives, we provide a comprehensive framework for researchers to predict the physicochemical properties, biological activity, and pharmacokinetic profile of 6-Bromoquinolin-5-amine. This document details the procedural workflows for quantum chemical calculations, molecular docking, molecular dynamics simulations, and ADMET prediction, supplemented with illustrative data from closely related compounds to demonstrate the expected outcomes of such analyses.
Introduction
The quinoline ring system is a foundational scaffold in drug discovery, known for its wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties. The strategic placement of substituents, such as a bromine atom at the 6-position and an amine group at the 5-position, is expected to modulate the molecule's electronic structure, reactivity, and potential for interaction with biological targets.
Computational modeling provides a powerful, cost-effective, and time-efficient approach to elucidate these properties before undertaking extensive laboratory synthesis and testing. This guide serves as a procedural blueprint for the in silico analysis of 6-Bromoquinolin-5-amine.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for understanding a molecule's intrinsic electronic properties and geometric structure.[1][2] These calculations provide insights into molecular stability, reactivity, and spectroscopic signatures.
Detailed Computational Protocol: Density Functional Theory (DFT)
A typical workflow for DFT analysis involves geometry optimization, frequency calculations, and the analysis of electronic properties.[2]
-
Structure Preparation: The initial 3D structure of 6-Bromoquinolin-5-amine is constructed using molecular building software (e.g., GaussView, Avogadro).
-
Geometry Optimization: An initial optimization is often performed using a lower-level theory (e.g., semi-empirical PM6) to obtain a reasonable starting geometry. The structure is then fully optimized using a more robust method, such as DFT with the B3LYP functional and a split-valence basis set like 6-31+G(d,p), which includes polarization functions important for describing electronic structure accurately.[3] The optimization is complete when the forces on all atoms converge to near zero.
-
Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These frequencies can be used to predict theoretical FT-IR and Raman spectra.[2]
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[4]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) regions, which is crucial for predicting intermolecular interactions.[2]
-
Global Reactivity Descriptors: Parameters such as chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω) are derived from HOMO and LUMO energies to quantify reactivity.[2][5]
-
Workflow for Quantum Chemical Calculations
Caption: Workflow for DFT-based quantum chemical analysis.
Illustrative Data Presentation
Since specific DFT data for 6-Bromoquinolin-5-amine is not available, the following table presents representative quantum chemical parameters for related aromatic amines and quinoline derivatives to illustrate expected values.
| Parameter | Illustrative Value | Significance |
| Total Energy | ~ -2900 Hartree | Indicates the overall stability of the molecule. |
| HOMO Energy | ~ -6.0 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | ~ -1.5 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Correlates with chemical reactivity and kinetic stability. |
| Dipole Moment | ~ 3.0 - 4.0 Debye | Indicates the overall polarity of the molecule. |
Note: These values are hypothetical and based on data for structurally similar compounds. Actual calculated values will vary.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[3] For a molecule like 6-Bromoquinolin-5-amine, potential targets could include protein kinases, which are often implicated in cancer pathways and are known to be modulated by quinoline-based inhibitors.[6][7]
Detailed Protocol: Molecular Docking
-
Receptor Preparation:
-
The 3D crystal structure of a target protein (e.g., a specific kinase) is obtained from the Protein Data Bank (PDB).
-
The protein structure is prepared using software like AutoDockTools, Schrödinger's Protein Preparation Wizard, or MOE. This involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, repairing missing residues, and assigning atomic charges.
-
-
Ligand Preparation:
-
The 3D structure of 6-Bromoquinolin-5-amine, as optimized from DFT calculations (see Section 2.1), is used.
-
The ligand is prepared by assigning rotatable bonds, adding hydrogen atoms, and ensuring the correct protonation state at physiological pH (typically pH 7.4).
-
-
Docking Simulation:
-
A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.
-
The docking simulation is performed using software such as AutoDock Vina, Glide, or GOLD. The program samples numerous conformations and orientations of the ligand within the active site.
-
-
Analysis of Results:
-
The resulting poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is generally considered the most probable binding mode.[8]
-
Key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and protein residues are visualized and analyzed.
-
Workflow for Molecular Docking
Caption: General workflow for protein-ligand docking.
Illustrative Data Presentation
The following table shows representative data that would be generated from a molecular docking study of a quinoline derivative against a protein kinase target.
| Parameter | Illustrative Value | Significance |
| Binding Affinity (kcal/mol) | -7.0 to -9.5 | A more negative value indicates stronger predicted binding. |
| RMSD (Å) | < 2.0 | Root Mean Square Deviation; a low value indicates a stable and reliable docking pose. |
| Key Interacting Residues | e.g., GLU 87, CYS 89 | Amino acids in the active site forming crucial bonds with the ligand.[9] |
| Interaction Types | H-Bond, π-π Stacking | The types of non-covalent forces stabilizing the ligand-protein complex. |
Note: These values are hypothetical examples based on studies of similar compounds and are target-dependent.[8][10]
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of binding, MD simulations offer a dynamic view of the ligand-protein complex over time, assessing its stability and flexibility in a simulated physiological environment.[11][12]
Detailed Protocol: Molecular Dynamics Simulation
-
System Setup:
-
The best-docked pose of the 6-Bromoquinolin-5-amine-protein complex is used as the starting structure.
-
The complex is placed in a periodic box of explicit solvent (e.g., water molecules modeled using SPC or TIP3P models).[1]
-
Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological ionic strength.
-
-
Simulation Parameters:
-
A force field (e.g., CHARMM36, AMBER) is chosen to define the potential energy of the system.[12]
-
The system undergoes energy minimization to remove steric clashes.
-
The system is gradually heated to a target temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) ensembles.
-
-
Production Run: A long-duration simulation (e.g., 100 nanoseconds) is performed to collect trajectory data.[12][13]
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculated for the protein backbone and ligand to assess structural stability.
-
Root Mean Square Fluctuation (RMSF): Calculated for individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Tracks the persistence of hydrogen bonds between the ligand and protein over time.
-
Binding Free Energy Calculation: Methods like MM/PBSA or MM/GBSA are used to estimate the binding free energy from the simulation snapshots.
-
Workflow for Molecular Dynamics Simulation
Caption: Standard workflow for MD simulation of a protein-ligand complex.
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is essential in early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles.[14] Numerous free and commercial web servers are available for this purpose.[9][14][15]
Detailed Protocol: In Silico ADMET Prediction
-
Tool Selection: Choose one or more ADMET prediction web servers, such as admetSAR, SwissADME, ProTox-II, or vNN-ADMET.[9][15][16][17]
-
Input Submission: The 2D structure or SMILES string of 6-Bromoquinolin-5-amine is submitted to the selected server.
-
Property Calculation: The server calculates a wide range of physicochemical and pharmacokinetic properties based on its underlying models.
-
Data Analysis: The predicted data is analyzed against established thresholds for drug-likeness, such as Lipinski's Rule of Five, and for potential toxicity alerts.
Workflow for ADMET Prediction
Caption: Workflow for in silico ADMET and drug-likeness prediction.
Illustrative Data Presentation
The following table summarizes key ADMET parameters and their desirable ranges for a potential oral drug candidate.
| Property Category | Parameter | Illustrative Predicted Value | Desirable Range/Outcome |
| Absorption | GI Absorption | High | High |
| BBB Permeability | Non-permeant | Target-dependent | |
| Distribution | Plasma Protein Binding (PPB) | High | < 90% is often preferred |
| Metabolism | CYP2D6 Inhibitor | No | No (to avoid drug-drug interactions) |
| Toxicity | AMES Mutagenicity | Non-mutagen | Non-mutagen |
| hERG Inhibition | No | No (to avoid cardiotoxicity) | |
| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | 0-1 violations |
Note: These are representative parameters. The predicted values for 6-Bromoquinolin-5-amine would need to be calculated using a dedicated server.[18][19]
Conclusion
This technical guide provides a comprehensive overview of the standard computational methodologies required to characterize the novel compound 6-Bromoquinolin-5-amine. Although specific research on this molecule is sparse, the workflows and protocols for quantum chemical calculations, molecular docking, molecular dynamics simulations, and ADMET prediction detailed herein are robust and widely applicable to quinoline derivatives. By following this framework, researchers can generate valuable predictive data to guide synthetic efforts, prioritize biological testing, and ultimately accelerate the discovery of new therapeutic agents based on the 6-Bromoquinolin-5-amine scaffold.
References
- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines [mdpi.com]
- 6. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer [mdpi.com]
- 10. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase [mdpi.com]
- 13. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 16. vNN-ADMET [vnnadmet.bhsai.org]
- 17. Frontiers | vNN Web Server for ADMET Predictions [frontiersin.org]
- 18. sciforschenonline.org [sciforschenonline.org]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Anticancer Agents Using 6-Bromoquinolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel anticancer agents derived from 6-bromoquinolin-5-amine. The quinoline core is a "privileged scaffold" in medicinal chemistry, and its derivatives have shown significant potential as kinase inhibitors for cancer therapy.[1] The strategic placement of a bromine atom at the 6-position offers a versatile handle for synthetic modification, allowing for the creation of diverse chemical libraries to target various oncogenic signaling pathways.
Application Notes
The 6-bromoquinoline scaffold is a cornerstone in the development of targeted anticancer therapies. The bromine atom at the 6-position has been shown to enhance the anticancer effects of quinoline derivatives and serves as a key functional group for introducing various substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3][4] This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.[3][5][6]
Derivatives of 6-bromoquinoline and the closely related 6-bromoquinazoline have been successfully developed as potent inhibitors of several key kinases implicated in cancer progression, including:
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation and survival.[7][8] Its dysregulation is a hallmark of many cancers, particularly non-small cell lung cancer (NSCLC).[9][10] Several FDA-approved EGFR inhibitors, such as Gefitinib and Erlotinib, are based on the quinazoline scaffold, demonstrating the therapeutic potential of this chemical class.[2]
-
Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt/mTOR signaling pathway is one of the most frequently deregulated cascades in human cancers, controlling cell growth, metabolism, and survival.[11][12][13] Developing inhibitors that target key nodes of this pathway, like PI3K, is a major focus of modern oncology research.[14][15]
The versatility of the 6-bromoquinolin-5-amine starting material allows for the design and synthesis of libraries of compounds for screening against these and other relevant cancer targets.
Experimental Workflow
The general workflow for the synthesis and evaluation of novel anticancer agents from a 6-bromoquinoline scaffold is depicted below. This process involves initial synthesis, purification, structural characterization, and subsequent biological evaluation to determine efficacy and mechanism of action.
Caption: General workflow for synthesis and evaluation of anticancer agents.
Key Signaling Pathway: PI3K/Akt/mTOR
Many synthesized quinoline derivatives function by inhibiting key signaling pathways that are constitutively active in cancer cells. The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and proliferation, and its inhibition is a validated therapeutic strategy.
Caption: The PI3K/Akt signaling pathway and the point of inhibition.[14]
Experimental Protocols
Protocol 1: General Synthesis of 6-Aryl-Quinolin-5-amine Derivatives
This protocol describes a general method for synthesizing novel quinoline derivatives via a Suzuki cross-coupling reaction, a common and effective method for functionalizing the 6-bromo position.
Materials:
-
6-Bromoquinolin-5-amine
-
Substituted arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.05 equivalents)
-
Sodium carbonate (Na2CO3) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a reaction flask, add 6-bromoquinolin-5-amine (1 mmol), the desired arylboronic acid (1.2 mmol), and Pd(dppf)Cl2 (0.05 mmol).
-
Add sodium carbonate (2 mmol) dissolved in a minimal amount of water.
-
Add 1,4-dioxane to the flask to create a 3:1 dioxane/water mixture.
-
Purge the reaction mixture with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Heat the mixture to reflux (approximately 100 °C) and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the final 6-aryl-quinolin-5-amine derivative.
-
Characterize the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[2]
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2][16]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, SW480 for colorectal cancer)[2][17]
-
Normal (non-cancerous) cell line (e.g., MRC-5) for selectivity testing[2]
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Synthesized quinoline compounds dissolved in DMSO
-
Cisplatin or Doxorubicin (positive control)[2]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed the cancer and normal cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[17]
-
Prepare serial dilutions of the synthesized compounds and the positive control drug in the cell culture medium. The final concentrations may range from 1 to 200 µM.[17]
-
After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of the test compounds to the wells in triplicate. Include wells with untreated cells as a negative control.
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound by plotting a dose-response curve.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of various 6-bromoquinazoline derivatives, which serve as structural analogs and potent indicators of the potential efficacy of 6-bromoquinoline-based compounds.
| Compound ID | Substitution on Scaffold | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8a | Aliphatic linker at SH position | MCF-7 (Breast) | 15.85 ± 3.32 | [2] |
| 8a | Aliphatic linker at SH position | SW480 (Colon) | 17.85 ± 0.92 | [2] |
| 8e | para-Methylphenyl at SH position | MCF-7 (Breast) | 35.14 ± 6.87 | [2] |
| 8e | para-Methylphenyl at SH position | SW480 (Colon) | 63.15 ± 1.63 | [2] |
| 5b | meta-Fluorophenyl at N3 position | MCF-7 (Breast) | 0.53 | [16][17] |
| 5b | meta-Fluorophenyl at N3 position | SW480 (Colon) | 1.95 | [16][17] |
| Compound 45 | 2-aminobenzo[d]thiazol-5-yl | A549 (Lung) | 0.44 | [9] |
| Erlotinib | (Positive Control) | MCF-7 (Breast) | 9.9 ± 0.14 | [2] |
| Cisplatin | (Positive Control) | MCF-7 (Breast) | 1.98 | [17] |
| Cisplatin | (Positive Control) | SW480 (Colon) | 4.87 | [17] |
Note: The data presented are for 6-bromoquinazoline derivatives, which are structurally similar to the proposed 6-bromoquinoline agents and provide a strong rationale for their synthesis and investigation. The specific substitutions and positions can significantly impact activity.[2][3] For example, compound 5b , with a meta-fluoro substitution, showed significantly stronger activity than the standard drug cisplatin against both tested cell lines.[16][17]
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors [mdpi.com]
- 16. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Bromoquinolin-5-amine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-bromoquinolin-5-amine as a versatile building block in palladium-catalyzed cross-coupling reactions. The strategic placement of the amino and bromo substituents on the quinoline core allows for diverse functionalization, making it a valuable intermediate in the synthesis of novel compounds for pharmaceutical and materials science applications. This document details generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by data from analogous systems to guide reaction optimization.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions have become indispensable in modern organic synthesis, particularly in the pharmaceutical industry, due to their broad substrate scope, functional group tolerance, and generally mild reaction conditions. For a versatile substrate like 6-bromoquinolin-5-amine, these reactions open avenues to a vast chemical space of novel quinoline derivatives.
Suzuki-Miyaura Coupling: Synthesis of 6-Arylquinolin-5-amines
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound. For 6-bromoquinolin-5-amine, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 6-position.
General Reaction Scheme:
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-amino Aromatic Compounds
While specific data for 6-bromoquinolin-5-amine is limited, the following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. These conditions can serve as a starting point for the optimization of reactions with 6-bromoquinolin-5-amine.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | 75 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | 80 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | 82 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | 70 |
Data adapted from a study on 5-bromo-2-methylpyridin-3-amine and may require optimization for 6-bromoquinolin-5-amine.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add 6-bromoquinolin-5-amine (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The typical concentration is around 0.1 M.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of N-Aryl-quinolin-6,5-diamines
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling an aryl halide with an amine. This reaction allows for the introduction of various primary or secondary amines at the 6-position of the 6-bromoquinolin-5-amine scaffold.
General Reaction Scheme:
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Bromoquinolines
The following table presents typical conditions for the Buchwald-Hartwig amination of various bromoquinoline derivatives, which can be adapted for 6-bromoquinolin-5-amine.
| Entry | Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Methyl 6-bromoquinoline-3-carboxylate | Various amines | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 90-110 | 65-85 |
| 2 | 6-Bromo-2-chloroquinoline | Cyclic amines | Pd₂(dba)₃ / XPhos | LHMDS | Dioxane | 100 | - |
| 3 | 8-(Benzyloxy)-5-bromoquinoline | N-methylaniline | Pd(OAc)₂ / Josiphos-type | NaOtBu | Toluene | 110-120 | 90 |
Data adapted from studies on various bromoquinoline derivatives and may require optimization.[2][3]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with 6-bromoquinolin-5-amine (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or XPhos, 4-10 mol%), and a strong base (e.g., NaOtBu or LiHMDS, 1.4 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 90-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Sonogashira Coupling: Synthesis of 6-Alkynylquinolin-5-amines
The Sonogashira coupling enables the formation of a C-C triple bond between a terminal alkyne and an aryl halide, providing a direct route to alkynyl-substituted quinolines.
General Reaction Scheme:
Data Presentation: Representative Conditions for Sonogashira Coupling of Bromo-Aromatics
The following table provides general conditions for the Sonogashira coupling of bromo-aromatic compounds, which can be used as a starting point for reactions with 6-bromoquinolin-5-amine.
| Entry | Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 6-Bromoisoquinoline-1-carbonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (4-10) | TEA/DIPEA | THF/DMF | RT - 80 | High |
| 2 | 2-Amino-3-bromopyridine | Various alkynes | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 72-96 |
| 3 | 5-Bromo-6-phenylpyridazin-3(2H)-one | Terminal alkynes | Pd(PPh₃)₄ | CuI | Et₃N | Dioxane | 80 | Moderate-Good |
Data adapted from studies on various bromo-heterocycles and may require optimization.[4][5][6]
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 6-bromoquinolin-5-amine (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Heck Reaction: Synthesis of 6-Vinylquinolin-5-amines
The Heck reaction provides a method for the vinylation of aryl halides. While less common for this specific substrate, it remains a potential route for introducing alkenyl groups at the 6-position of 6-bromoquinolin-5-amine.
General Reaction Scheme:
Data Presentation: Representative Conditions for Heck Reaction of Bromoquinolines
Specific examples for 6-bromoquinolin-5-amine are scarce. The table below shows conditions for the Heck reaction of 3-bromoquinoline.
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ethyl crotonate | Pd EnCat® 40 (0.8) | NaOAc | Ethanol | 140 (mw) | 0.5 | 71 |
| 2 | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12-24 | Moderate |
Data adapted from studies on 3-bromoquinoline and may require significant optimization for 6-bromoquinolin-5-amine.[7]
Experimental Protocol: General Procedure for Heck Reaction
This protocol is a general guideline and requires optimization.
-
Reaction Setup: To a reaction vessel, add 6-bromoquinolin-5-amine (1.0 equiv.), the alkene (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (if necessary, e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N or NaOAc, 2.0 equiv.).
-
Solvent Addition: Add a suitable solvent (e.g., DMF, NMP, or acetonitrile).
-
Reaction: Heat the mixture to 80-140 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
Conclusion
6-Bromoquinolin-5-amine is a promising substrate for a variety of palladium-catalyzed cross-coupling reactions. The protocols and comparative data provided herein, derived from closely related systems, offer a solid foundation for the development of synthetic routes to novel and diverse quinoline derivatives. Researchers are encouraged to use these notes as a guide for optimization to achieve high yields and purity for their specific target molecules. The versatility of this building block, combined with the power of palladium catalysis, opens up extensive possibilities in the fields of medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 6-Bromoquinolin-5-amine in the Synthesis of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes derived from 6-Bromoquinolin-5-amine. This versatile scaffold offers a platform for developing sensors for various analytes, particularly metal ions, making them valuable tools in biological imaging and drug development.
Introduction
6-Bromoquinolin-5-amine is a key building block in the design of novel fluorescent probes. The quinoline core possesses intrinsic fluorescence that can be modulated by introducing various functional groups. The strategic placement of the amino and bromo substituents on the quinoline ring allows for fine-tuning of the photophysical and sensing properties of the resulting probes. The amino group can act as an electron-donating group, influencing the intramolecular charge transfer (ICT) characteristics, while the bromo group serves as a reactive handle for derivatization through various cross-coupling reactions. This modular design enables the creation of probes with high sensitivity and selectivity for specific analytes.
Applications in Analyte Detection
Fluorescent probes derived from quinoline scaffolds have been successfully employed for the detection of a variety of analytes, with a significant focus on metal ions. The sensing mechanism often relies on the interaction of the analyte with a recognition moiety appended to the quinoline fluorophore. This interaction perturbs the electronic properties of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength.
A prominent application of quinoline-based probes is in the detection of zinc ions (Zn²⁺), an essential metal ion involved in numerous physiological and pathological processes. Probes designed for Zn²⁺ detection often exhibit a "turn-on" fluorescence response upon binding to the metal ion.
Quantitative Data for Quinoline-Based Zinc Probes
| Property | Value | Reference |
| Probe | Zinquin Ethyl Ester | [1] |
| Molecular Weight | 414.48 g/mol | [1] |
| Excitation Wavelength (λex) | ~364-368 nm | [1] |
| Emission Wavelength (λem) | ~485-490 nm | [1] |
| Complex Stoichiometry (Zinquin:Zn²⁺) | 1:1 and 2:1 | [1] |
| Dissociation Constant (Kd) | 370 nM (1:1), 850 nM (2:1) | [1] |
Experimental Protocols
General Synthesis of a 6-Aminoquinoline-Based Fluorescent Probe
This protocol outlines a general strategy for the synthesis of a fluorescent probe for metal ion detection, starting from a 6-aminoquinoline derivative. This can be adapted for 6-Bromoquinolin-5-amine by incorporating a suitable recognition moiety.
Step 1: Synthesis of the Ligand
A common approach involves the synthesis of a chelating ligand that can be attached to the quinoline core. For zinc sensing, ligands containing nitrogen and oxygen donor atoms are often employed.
Step 2: Coupling of the Ligand to the Quinoline Scaffold
The bromo group at the 6-position of 6-Bromoquinolin-5-amine can be utilized for coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions, to attach the synthesized ligand.
Diagram: General Synthetic Workflow
Caption: General synthetic workflow for a 6-Bromoquinolin-5-amine-based fluorescent probe.
Protocol for Metal Ion Sensing using a Quinoline-Based Probe
This protocol describes the general procedure for evaluating the performance of a newly synthesized quinoline-based fluorescent probe for metal ion detection in a cuvette-based assay.
Materials:
-
Stock solution of the fluorescent probe (e.g., 1 mM in DMSO).
-
Stock solutions of various metal ion salts (e.g., 10 mM in deionized water).
-
Buffer solution (e.g., 50 mM PIPES, 100 mM KCl, pH 7.0).
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the buffer solution.
-
Record the fluorescence spectrum of the probe solution alone (baseline).
-
Titrate the probe solution with increasing concentrations of the target metal ion stock solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the detection limit and binding affinity.
-
To assess selectivity, repeat the experiment with other metal ions at a fixed concentration.
Protocol for Live-Cell Imaging of Intracellular Zinc using a Quinoline-Based Probe
This protocol is adapted from methods used for Zinquin and can be applied to other cell-permeable quinoline-based zinc probes.[1]
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips.
-
Fluorescent probe stock solution (e.g., 10 mM Zinquin ethyl ester in DMSO).
-
Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS).
-
Zinc chelator (e.g., TPEN) for control experiments.
-
Zinc ionophore (e.g., pyrithione) for control experiments.
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Seeding: Seed cells on the imaging dish and allow them to adhere and grow to 70-80% confluency.
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe (e.g., 5-25 µM Zinquin ethyl ester) in pre-warmed imaging medium.
-
Wash the cells once with pre-warmed imaging medium.
-
Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing: Remove the probe solution and wash the cells two to three times with pre-warmed imaging medium to remove extracellular probe.
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a fluorescence microscope. For Zinquin, use an excitation wavelength of ~365 nm and collect emission at ~490 nm.[1]
-
Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.
-
-
Controls:
-
Minimum Fluorescence (Fmin): After initial imaging, treat the cells with a zinc chelator (e.g., 50 µM TPEN) to chelate intracellular zinc and acquire images.[2]
-
Maximum Fluorescence (Fmax): After washing out the chelator, treat the cells with a high concentration of zinc and an ionophore (e.g., 100 µM ZnSO₄ with 10 µM pyrithione) to saturate the probe with zinc and acquire images.[1]
-
Diagram: Live-Cell Imaging Workflow
Caption: A typical workflow for live-cell imaging using a fluorescent probe.
Signaling Pathway Analysis
Fluorescent probes for zinc are instrumental in studying the role of "mobile zinc" in various signaling pathways.[3] Mobile zinc can act as a signaling molecule, and its transient fluctuations are implicated in processes like neurotransmission, apoptosis, and immune responses.
Diagram: Zinc Signaling Pathway
References
Application Notes and Protocols for Suzuki-Miyaura Coupling with 6-Bromoquinolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron species and an organic halide is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceutical agents. Quinoline scaffolds are prevalent in numerous biologically active compounds, and their functionalization is a key strategy in drug discovery. The Suzuki-Miyaura coupling of 6-bromoquinolin-5-amine offers a direct route to a diverse range of 6-arylquinolin-5-amine derivatives, which are of significant interest for the development of novel therapeutics.
The presence of the amino group at the 5-position, ortho to the bromine at the 6-position, can present unique challenges. The amino group may coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle. Therefore, careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields and purity. These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 6-bromoquinolin-5-amine with various boronic acids, along with representative data and troubleshooting guidelines.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-bromoquinolin-5-amine to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of a closely related substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[2][3] This data provides an indication of the expected yields for the coupling of 6-bromoquinolin-5-amine under optimized conditions.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | N-(5-phenyl-2-methylpyridin-3-yl)acetamide | 85 |
| 2 | 4-Methoxyphenylboronic acid | N-(5-(4-methoxyphenyl)-2-methylpyridin-3-yl)acetamide | 82 |
| 3 | 4-Fluorophenylboronic acid | N-(5-(4-fluorophenyl)-2-methylpyridin-3-yl)acetamide | 88 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | N-(2-methyl-5-(4-(trifluoromethyl)phenyl)pyridin-3-yl)acetamide | 78 |
| 5 | 3-Chlorophenylboronic acid | N-(5-(3-chlorophenyl)-2-methylpyridin-3-yl)acetamide | 80 |
| 6 | Thiophen-2-ylboronic acid | N-(2-methyl-5-(thiophen-2-yl)pyridin-3-yl)acetamide | 75 |
| 7 | Naphthalen-2-ylboronic acid | N-(2-methyl-5-(naphthalen-2-yl)pyridin-3-yl)acetamide | 83 |
| 8 | Pyridin-3-ylboronic acid | N-(2-methyl-5-(pyridin-3-yl)pyridin-3-yl)acetamide | 72 |
Experimental Protocols
This section provides a detailed methodology for the Suzuki-Miyaura coupling of 6-bromoquinolin-5-amine.
Materials:
-
6-Bromoquinolin-5-amine
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like SPhos-Pd-G2) (1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene/water, or 2-MeTHF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane, methanol)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 6-bromoquinolin-5-amine (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The final concentration of the 6-bromoquinolin-5-amine should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 85-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
References
Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromoquinolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the palladium-catalyzed Buchwald-Hartwig amination of 6-bromoquinolin-5-amine. This reaction is a powerful tool for the synthesis of N-substituted 5,6-diaminoquinoline derivatives, which are important scaffolds in medicinal chemistry and materials science. The protocols described herein are based on established methodologies for the Buchwald-Hartwig amination of related bromoquinoline systems and are intended to serve as a starting point for reaction optimization.
Reaction Principle
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (6-bromoquinolin-5-amine) and an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination to yield the desired N-aryl or N-alkyl product and regenerate the active catalyst.[1] The presence of the free amino group at the 5-position of the quinoline ring requires careful selection of reaction parameters to avoid potential side reactions, such as self-coupling or catalyst inhibition.
Data Presentation: Generalized Reaction Conditions
The successful execution of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes generalized conditions that can be adapted for the amination of 6-bromoquinolin-5-amine with various primary and secondary amines. Optimization of these parameters is often necessary to achieve optimal yields.[1]
| Parameter | Common Reagents/Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | Typically used in catalytic amounts (1-5 mol%). Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ. |
| Ligand | Xantphos, BINAP, DavePhos, XPhos, Josiphos-type ligands | Bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination steps.[1] The choice of ligand can significantly impact reaction efficiency and should be screened for the specific amine coupling partner. For substrates with potentially coordinating groups like the 5-amino group, bidentate ligands like Xantphos or BINAP can be advantageous.[2] |
| Base | NaOtBu (Sodium tert-butoxide), Cs₂CO₃ (Cesium carbonate), K₃PO₄ (Potassium phosphate), LHMDS (Lithium bis(trimethylsilyl)amide) | A strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu is a common choice.[1] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be employed, potentially requiring higher reaction temperatures.[3] LHMDS can be used as a base and also as an ammonia equivalent for the synthesis of primary amines.[1][4] |
| Solvent | Toluene, Dioxane, THF (Tetrahydrofuran) | Anhydrous, degassed solvents are essential to prevent catalyst deactivation. Toluene and dioxane are the most commonly used solvents for this reaction.[1] |
| Temperature | 80-120 °C | The reaction temperature depends on the reactivity of the substrates and the chosen catalytic system. Less reactive amines or aryl chlorides may require higher temperatures.[1] |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by an appropriate analytical technique such as TLC or LC-MS. |
Experimental Protocols
The following are generalized protocols that can be adapted for the Buchwald-Hartwig amination of 6-bromoquinolin-5-amine with a generic primary or secondary amine.
Protocol 1: General Procedure using Pd₂(dba)₃/Xantphos
This protocol is a good starting point for a wide range of amine coupling partners.
Materials:
-
6-Bromoquinolin-5-amine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), add 6-bromoquinolin-5-amine, the desired amine, Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with the same solvent.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).
Mandatory Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Bromoquinolin-5-amine as a Versatile Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and utilization of 6-bromoquinolin-5-amine, a key intermediate in the development of novel therapeutics, particularly kinase inhibitors. This document outlines detailed experimental protocols for its synthesis and subsequent derivatization, alongside representative data on the biological activity of related compounds.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, planar structure and ability to engage in various intermolecular interactions make it an ideal framework for designing molecules that target specific biological pathways. 6-Bromoquinolin-5-amine, with its strategically placed amino and bromo functionalities, offers a versatile platform for generating libraries of novel compounds. The amino group can be readily acylated, alkylated, or used as a directing group, while the bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This dual functionality allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
Synthesis of 6-Bromoquinolin-5-amine
The synthesis of 6-bromoquinolin-5-amine can be achieved through a two-step process starting from the commercially available 6-bromoquinoline. The first step involves the regioselective nitration at the 5-position, followed by the reduction of the nitro group to the desired amine.
Overall Synthetic Workflow
Caption: Synthetic route to 6-bromoquinolin-5-amine.
Experimental Protocols
Step 1: Synthesis of 6-Bromo-5-nitroquinoline
This protocol is adapted from established procedures for the nitration of quinoline derivatives.
Materials:
-
6-Bromoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium Carbonate Solution (Na₂CO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 6-bromoquinoline (1.0 eq.) in concentrated sulfuric acid.
-
Cool the solution to -5 °C in an ice-salt bath with constant stirring.
-
In a separate flask, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the solution of 6-bromoquinoline, ensuring the temperature does not exceed 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with a 10% sodium carbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data:
| Parameter | Value |
| Starting Material | 6-Bromoquinoline |
| Reagents | H₂SO₄, HNO₃ |
| Product | 6-Bromo-5-nitroquinoline |
| Typical Yield | 70-85% |
Step 2: Synthesis of 6-Bromoquinolin-5-amine (Reduction of the Nitro Group)
This is a general protocol for the reduction of a nitroquinoline to an aminoquinoline.
Materials:
-
6-Bromo-5-nitroquinoline
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
Procedure (using SnCl₂·2H₂O):
-
Dissolve 6-bromo-5-nitroquinoline (1.0 eq.) in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (3.0-5.0 eq.) in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Starting Material | 6-Bromo-5-nitroquinoline |
| Reagents | SnCl₂·2H₂O, HCl, EtOH |
| Product | 6-Bromoquinolin-5-amine |
| Typical Yield | 80-95% |
Application of 6-Bromoquinolin-5-amine in Kinase Inhibitor Synthesis
6-Bromoquinolin-5-amine is an excellent starting point for the synthesis of kinase inhibitors. The bromine atom at the 6-position can be functionalized via Suzuki-Miyaura coupling to introduce various aryl or heteroaryl moieties that can interact with the solvent-exposed region of the kinase active site. The amino group at the 5-position can form key hydrogen bonds with the hinge region of the kinase, a common binding motif for many kinase inhibitors.
Representative Derivatization Workflow
Caption: Key derivatization reactions of 6-bromoquinolin-5-amine.
Experimental Protocols for Derivatization
Protocol 1: Suzuki-Miyaura Cross-Coupling
Materials:
-
6-Bromoquinolin-5-amine
-
Aryl- or heteroarylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 6-bromoquinolin-5-amine (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), the palladium catalyst (0.02-0.10 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
6-Bromoquinolin-5-amine
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to an oven-dried reaction vessel.
-
Add 6-bromoquinolin-5-amine and the desired amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Representative Biological Activity Data
| Compound Scaffold | Kinase Target | IC₅₀ (nM) | Reference |
| 4-Anilino-6-bromoquinazoline | EGFR | 15 | [1] |
| 4-Anilino-6-bromoquinazoline | HER2 | 34 | [1] |
| 2-Anilino-6-bromo-quinazoline | EGFR | 530 | [2] |
| 2-Anilino-6-bromo-quinazoline | MCF-7 (cell line) | 15,850 | [2] |
Note: The data in this table is for structurally related compounds and is intended to be representative of the potential of derivatives of 6-bromoquinolin-5-amine.
Signaling Pathway Context
Derivatives of 6-bromoquinolin-5-amine are often designed to target protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.
Caption: Inhibition of a receptor tyrosine kinase by a 6-bromoquinolin-5-amine derivative.
Conclusion
6-Bromoquinolin-5-amine is a highly valuable and versatile intermediate in medicinal chemistry. Its synthesis is straightforward, and its two distinct functional handles allow for a wide range of derivatization reactions. The protocols and data presented in these application notes provide a solid foundation for researchers to design and synthesize novel kinase inhibitors and other biologically active molecules based on this promising scaffold. The systematic exploration of the chemical space around the 6-bromoquinolin-5-amine core holds significant potential for the discovery of new and effective therapeutics.
References
Application Notes and Protocols: Selective Nitration of 6-Bromoquinoline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental procedure for the selective nitration of 6-bromoquinoline. The primary objective of this protocol is the synthesis of 6-bromo-5-nitroquinoline, a key intermediate for the development of pharmacologically active compounds. The methodology is based on electrophilic aromatic substitution using a nitrating mixture of sulfuric acid and nitric acid under controlled temperature conditions. This protocol is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
Quinoline and its derivatives are fundamental scaffolds in numerous natural products and synthetic pharmaceuticals.[1][2] The functionalization of the quinoline ring system is a critical aspect of drug discovery. The introduction of a nitro group onto the 6-bromoquinoline core serves two primary purposes: it activates the adjacent bromine atom for subsequent nucleophilic aromatic substitution (SNAr) reactions and provides a precursor for the synthesis of aminoquinolines.[1][2][3] This protocol details a reliable and reproducible method for the regioselective nitration of 6-bromoquinoline at the C-5 position.[1][4]
Experimental Protocol: Synthesis of 6-Bromo-5-nitroquinoline
This protocol is adapted from established procedures for the direct nitration of 6-bromoquinoline.[2][3]
2.1 Materials and Equipment
-
Reagents:
-
6-Bromoquinoline (C₉H₆BrN)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
10% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Pasteur pipette
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
-
2.2 Reaction Procedure
-
Preparation of the 6-Bromoquinoline Solution: In a round-bottom flask, dissolve 6-bromoquinoline (e.g., 0.190 g, 0.932 mmol) in concentrated sulfuric acid (4 mL).[2][3]
-
Cooling: Cool the solution to -5 °C using an ice-salt bath while stirring.[2][3]
-
Preparation of the Nitrating Mixture: In a separate flask, carefully prepare a mixture of concentrated sulfuric acid (1.5 mL) and concentrated nitric acid (1.5 mL). Cool this acid mixture to -5 °C in an ice-salt bath.[3]
-
Nitration Reaction: While vigorously stirring the 6-bromoquinoline solution, add the cold nitrating mixture dropwise using a Pasteur pipette. The addition should be performed over approximately one hour, ensuring the internal reaction temperature does not exceed 0 °C.[2][3]
-
Reaction Quenching: After the addition is complete, pour the reaction mixture carefully onto crushed ice.[1]
-
Work-up and Isolation:
-
Once the ice has melted, extract the mixture with dichloromethane (e.g., 5 x 5 mL).[1]
-
Combine the organic layers and wash with a 10% sodium bicarbonate solution.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]
-
2.3 Purification
The crude product can be purified by column chromatography on silica gel. A common eluent system for similar compounds is a mixture of ethyl acetate and hexane.[1][5]
Data Presentation
The following table summarizes the quantitative data for the synthesis of 6-bromo-5-nitroquinoline.
| Parameter | Value | Reference |
| Starting Material | 6-Bromoquinoline | [2] |
| Molecular Formula | C₉H₆BrN | [2] |
| Molecular Weight | 208.06 g/mol | [2] |
| Product | 6-Bromo-5-nitroquinoline | [2][3] |
| Molecular Formula | C₉H₅BrN₂O₂ | [3] |
| Molar Mass | 253.05 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Yield (Crude) | Quantitative | [1] |
| Characterization | NMR Spectroscopy | [1][3] |
Visualization
4.1 Experimental Workflow
The diagram below illustrates the step-by-step workflow for the nitration of 6-bromoquinoline.
Workflow for the synthesis of 6-bromo-5-nitroquinoline.
References
Application Notes and Protocols: 6-Bromoquinolin-5-amine in Material Science and Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of 6-bromoquinolin-5-amine in the fields of material science and coordination chemistry. It includes protocols for the synthesis of derivatives and coordination complexes, as well as application notes for its use in Organic Light-Emitting Diodes (OLEDs) and as a corrosion inhibitor.
I. Coordination Chemistry Applications
6-Bromoquinolin-5-amine is a versatile ligand in coordination chemistry. The quinoline nitrogen and the exocyclic amine group can act as a bidentate chelate, forming stable complexes with various transition metals. The bromine atom at the 6-position offers a site for further functionalization, allowing for the synthesis of more complex ligand systems. These coordination compounds have potential applications in catalysis, sensing, and as building blocks for functional materials.[1][2]
One common strategy to enhance the coordinating ability of 6-bromoquinolin-5-amine is to convert it into a Schiff base ligand. This is typically achieved through a condensation reaction with an aldehyde or ketone.[3] The resulting Schiff base possesses an additional imine nitrogen donor atom, leading to ligands that can be bidentate, tridentate, or tetradentate, depending on the structure of the carbonyl precursor.[3][4]
Schiff base metal complexes are of significant interest due to their diverse biological activities and potential as catalysts.[3][5] The general procedure involves the synthesis of the Schiff base ligand followed by its reaction with a metal salt.
Experimental Protocol: Synthesis of a 6-Bromoquinolin-5-amine Schiff Base Ligand
This protocol describes a general method for the synthesis of a Schiff base ligand from 6-bromoquinolin-5-amine and a substituted salicylaldehyde.
Materials:
-
6-Bromoquinolin-5-amine
-
Substituted Salicylaldehyde (e.g., 2-hydroxy-1-naphthaldehyde)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve 6-bromoquinolin-5-amine (1.0 mmol) in 20 mL of warm ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the substituted salicylaldehyde (1.0 mmol) in 20 mL of warm ethanol.
-
Add the aldehyde solution to the solution of 6-bromoquinolin-5-amine with continuous stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Experimental Protocol: Synthesis of a Transition Metal Complex with a Schiff Base Ligand
This protocol outlines a general procedure for the synthesis of a metal complex using a pre-synthesized Schiff base ligand.
Materials:
-
Schiff base ligand of 6-bromoquinolin-5-amine (1.0 mmol)
-
Metal(II) chloride or acetate salt (e.g., CuCl₂, CoCl₂, Ni(OAc)₂) (0.5 mmol for a 2:1 ligand-to-metal ratio)
-
Ethanol or Methanol
-
Sodium acetate (optional, for pH adjustment)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the Schiff base ligand (1.0 mmol) in 40 mL of hot ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (0.5 mmol) in 20 mL of ethanol.
-
Add the metal salt solution dropwise to the hot ligand solution with vigorous stirring.
-
A change in color or the formation of a precipitate usually indicates complex formation.
-
If necessary, add a solution of sodium acetate to adjust the pH to 6.0-7.0, which can facilitate the precipitation of the complex.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the solid metal complex by filtration, wash thoroughly with water and then with a small amount of cold ethanol.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Characterization Data for Analogous Schiff Base Metal Complexes
| Complex Type | Metal Ion | Geometry | Magnetic Moment (B.M.) | Key IR Peaks (cm⁻¹) (ν(C=N), ν(M-N), ν(M-O)) |
| [M(L)₂] | Co(II) | Octahedral | 4.8 - 5.2 | ~1610, ~530, ~590 |
| [M(L)₂] | Ni(II) | Octahedral | 2.9 - 3.4 | ~1615, ~525, ~585 |
| [M(L)₂] | Cu(II) | Distorted Octahedral | 1.9 - 2.2 | ~1605, ~535, ~595 |
| [M(L)Cl(H₂O)₂] | Zn(II) | Tetrahedral | Diamagnetic | ~1620, ~540, ~600 |
Data is generalized from similar reported complexes.[4][6]
Logical Workflow for Schiff Base Metal Complex Synthesis
Caption: Workflow for the synthesis of a Schiff base metal complex.
II. Material Science Applications
The unique electronic properties of the quinoline scaffold make 6-bromoquinolin-5-amine and its derivatives promising candidates for various applications in material science, including organic electronics and corrosion inhibition.[7]
Quinoline derivatives are widely used in OLEDs, often as host materials, electron transporters, or as ligands in phosphorescent emitters.[8] The amine group in 6-bromoquinolin-5-amine can act as an electron-donating group, which can be beneficial for hole-transporting layers or as part of a donor-acceptor chromophore for emissive materials.[9] The bromine atom allows for further modification, for example, through palladium-catalyzed cross-coupling reactions, to tune the electronic and photophysical properties of the molecule.
Application Note: 6-Bromoquinolin-5-amine Derivatives in OLEDs
Derivatives of 6-bromoquinolin-5-amine can be designed to function as emissive materials in OLEDs. By introducing electron-withdrawing or electron-donating groups through the bromo position, the emission color can be tuned across the visible spectrum. The amine group can also be functionalized to improve charge transport properties and film-forming capabilities.
Experimental Protocol: Fabrication of a Solution-Processed OLED Device
This protocol describes a general method for fabricating a multilayer OLED device using a derivative of 6-bromoquinolin-5-amine as the emissive layer.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrate
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Emissive material (derivative of 6-bromoquinolin-5-amine) dissolved in a suitable organic solvent (e.g., chlorobenzene, toluene)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Cathode material (e.g., LiF/Al)
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Inside a glovebox, spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120-150 °C for 10-15 minutes.
-
Emissive Layer (EML) Deposition: Spin-coat the solution of the 6-bromoquinolin-5-amine derivative onto the PEDOT:PSS layer. Anneal the film at an appropriate temperature to remove the solvent.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a thermal evaporator. Deposit the ETL material, followed by a thin layer of LiF and a thicker layer of Al under high vacuum (<10⁻⁶ Torr).
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy to protect it from oxygen and moisture.
Performance Data for Analogous Amine-Based Emissive Materials in OLEDs
The following table presents typical performance data for OLEDs using emissive materials that are structurally analogous to derivatives of 6-bromoquinolin-5-amine.
| Emissive Material Type | Host Material | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) | Emission Peak (nm) |
| Carbazole Derivative | None (non-doped) | ~4100 | ~20 | ~9.5 | ~490 (Greenish-Blue) |
| TPD Derivative | None (non-doped) | ~1700 | ~4.5 | ~1.5 | ~565 (Yellow-Green) |
Data is generalized from reported devices with similar functionalities.[10][11]
Workflow for OLED Device Fabrication
Caption: General workflow for the fabrication of a solution-processed OLED.
Organic compounds containing heteroatoms like nitrogen and sulfur, especially those with aromatic rings, are known to be effective corrosion inhibitors for metals in acidic media.[2] Quinoline and its derivatives have been studied for their anti-corrosion properties.[12] The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.[13] The lone pair of electrons on the nitrogen atoms of 6-bromoquinolin-5-amine can coordinate with the vacant d-orbitals of the metal, leading to strong adsorption.
Application Note: 6-Bromoquinolin-5-amine as a Corrosion Inhibitor
6-Bromoquinolin-5-amine and its derivatives can be used as corrosion inhibitors for mild steel and other metals in acidic solutions. The planar quinoline ring allows for a large surface coverage upon adsorption. The presence of multiple nitrogen atoms and the π-electron system of the aromatic rings facilitate the adsorption process through both physisorption and chemisorption.
Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency
This protocol outlines the weight loss method for evaluating the corrosion inhibition efficiency of 6-bromoquinolin-5-amine.
Materials:
-
Mild steel coupons of known dimensions and weight
-
1 M Hydrochloric acid (HCl) solution
-
6-Bromoquinolin-5-amine
-
Acetone
-
Water bath or thermostat
-
Analytical balance
Procedure:
-
Coupon Preparation: Polish mild steel coupons with different grades of emery paper, degrease with acetone, wash with deionized water, and dry. Record the initial weight of each coupon.
-
Inhibitor Solutions: Prepare solutions of 1 M HCl containing different concentrations of 6-bromoquinolin-5-amine (e.g., 100, 200, 300, 400, 500 ppm). A blank solution of 1 M HCl without the inhibitor is also required.
-
Immersion Test: Immerse the pre-weighed coupons in the blank and inhibitor solutions for a specified period (e.g., 6 hours) at a constant temperature (e.g., 308 K).
-
Final Weight Measurement: After the immersion period, remove the coupons, wash them with deionized water, dry, and reweigh.
-
Calculation of Inhibition Efficiency:
-
Calculate the corrosion rate (CR) using the formula: CR = (W₁ - W₂) / (A * t), where W₁ is the initial weight, W₂ is the final weight, A is the surface area of the coupon, and t is the immersion time.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank is the corrosion rate in the blank solution and CR_inh is the corrosion rate in the inhibitor solution.
-
Quantitative Data for Analogous Amine-Based Corrosion Inhibitors
The following table provides representative data for the corrosion inhibition efficiency of amine and quinoline-based inhibitors on mild steel in acidic media.
| Inhibitor Type | Concentration (ppm) | Medium | Temperature (K) | Inhibition Efficiency (%) |
| Benzoquinoline Derivative | 500 | 1 M HCl | 298 | ~93 |
| Butenamide Derivative | - | Acidic | - | 82 - 96 |
| Amine-based Inhibitor | 300 | Seawater | - | Significant reduction in corrosion rate |
Data is generalized from reported studies on similar classes of compounds.[2][12][14]
Logical Relationship in Corrosion Inhibition
Caption: The mechanism of corrosion inhibition by adsorption.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline-based metal complexes: Synthesis and applications | CoLab [colab.ws]
- 3. media.neliti.com [media.neliti.com]
- 4. Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. research.polyu.edu.hk [research.polyu.edu.hk]
- 9. ajrconline.org [ajrconline.org]
- 10. benchchem.com [benchchem.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 6-Bromoquinolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the chemical modification of the quinoline ring of 6-Bromoquinolin-5-amine. This versatile building block is a valuable scaffold in medicinal chemistry, and its functionalization at the 6-position can lead to the development of novel therapeutic agents, particularly kinase inhibitors. The protocols outlined below focus on three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Due to the presence of a reactive primary amine at the 5-position, which can interfere with the catalytic cycle of these reactions, a protection-deprotection strategy is highly recommended. The amine is first protected, most commonly as an acetamide, followed by the cross-coupling reaction, and subsequent deprotection to yield the desired functionalized 6-substituted-quinolin-5-amine.
Protection of the 5-Amino Group
Prior to performing cross-coupling reactions, the amino group of 6-Bromoquinolin-5-amine should be protected to prevent side reactions and catalyst inhibition. A common and effective method is the formation of an acetamide.
Protocol: N-Acetylation of 6-Bromoquinolin-5-amine
-
Reaction Setup: In a round-bottom flask, dissolve 6-Bromoquinolin-5-amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.), to the solution and stir at room temperature.
-
Acetylation: Slowly add acetyl chloride (1.2 eq.) or acetic anhydride (1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude N-(6-bromoquinolin-5-yl)acetamide by column chromatography on silica gel to obtain the protected starting material for subsequent coupling reactions.
Functionalization of the Quinoline Ring at the 6-Position
The following protocols describe the functionalization of N-(6-bromoquinolin-5-yl)acetamide using Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-quinolin-5-amines
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl moieties.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add N-(6-bromoquinolin-5-yl)acetamide (1.0 eq.), the desired arylboronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or Pd(dppf)Cl₂ (0.05 eq.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like dioxane, THF, or toluene, and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 110 °C and stir for 2 to 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the N-acetylated 6-arylquinolin-5-amine.
Buchwald-Hartwig Amination: Synthesis of 6-(Arylamino)quinolin-5-amines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine N-(6-bromoquinolin-5-yl)acetamide (1.0 eq.), the desired primary or secondary amine (1.2 eq.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand like Xantphos or BINAP (0.04 eq.), and a base, typically NaOtBu or Cs₂CO₃ (1.4 eq.), in an oven-dried Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 90-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the N-acetylated 6-(arylamino)quinolin-5-amine.
Sonogashira Coupling: Synthesis of 6-Alkynyl-quinolin-5-amines
The Sonogashira coupling enables the formation of a carbon-carbon triple bond, providing access to alkynyl-substituted quinolines.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add N-(6-bromoquinolin-5-yl)acetamide (1.0 eq.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 eq.), and a copper(I) co-catalyst like CuI (0.04-0.10 eq.).
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., THF or DMF) to dissolve the solids, followed by an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the N-acetylated 6-alkynylquinolin-5-amine.
Deprotection of the 5-Amino Group
The final step is the removal of the acetyl protecting group to yield the desired functionalized 6-substituted-quinolin-5-amine.
Protocol: N-Deacetylation
-
Reaction Setup: Dissolve the N-acetylated quinoline derivative in a mixture of ethanol and water.
-
Hydrolysis: Add a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH or KOH) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for several hours, monitoring the deprotection by TLC.
-
Work-up: After cooling, neutralize the reaction mixture. If acidic hydrolysis was performed, basify with a suitable base (e.g., NaHCO₃ or NaOH). If basic hydrolysis was used, neutralize with an acid (e.g., HCl).
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the final product by column chromatography or recrystallization.
Data Presentation
The following table summarizes representative quantitative data for the functionalization of 6-bromoquinoline derivatives, which can be used as a reference for optimizing the reactions with N-(6-bromoquinolin-5-yl)acetamide. Actual yields may vary depending on the specific substrates and optimized conditions.
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Methyl 6-bromoquinoline-3-carboxylate | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-90 | 12-24 | >95[1] |
| Suzuki-Miyaura | 6-Bromo-4-chloroquinoline-3-carbonitrile | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80-90 | 4-12 | High (not specified)[2] |
| Buchwald-Hartwig | Methyl 6-bromoquinoline-3-carboxylate | Various amines | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 90-110 | 12-24 | Not specified[3] |
| Buchwald-Hartwig | 6-Bromo-2-chloroquinoline | LHMDS | Pd₂(dba)₃ / XPhos | - | Dioxane | 100 | 12-16 | Not specified[3] |
| Sonogashira | 6-Bromoisoquinoline-1-carbonitrile | Terminal alkynes | PdCl₂(PPh₃)₂ / CuI | TEA/DIPEA | THF/DMF | RT-80 | Not specified | Not specified[4] |
Mandatory Visualizations
Caption: A general workflow for the functionalization of 6-Bromoquinolin-5-amine.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline-based inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromoquinolin-5-amine
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of 6-Bromoquinolin-5-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining 6-Bromoquinolin-5-amine?
A1: A common and effective two-step synthesis is employed, starting from 6-bromoquinoline. The first step is the regioselective electrophilic nitration of 6-bromoquinoline to form 6-bromo-5-nitroquinoline.[1] The subsequent and final step involves the reduction of the nitro group to the desired 5-amino functionality.
Q2: Why is the nitration of 6-bromoquinoline directed to the 5-position?
A2: In the electrophilic nitration of quinoline derivatives, the substitution pattern is influenced by the existing substituent and the reaction conditions. For 6-bromoquinoline, the nitration occurs preferentially at the 5- and 8-positions. Careful control of reaction conditions, particularly temperature, can enhance the regioselectivity for the 5-position.[1]
Q3: What are the most common methods for reducing the nitro group in 6-bromo-5-nitroquinoline?
A3: Several methods are effective for the reduction of aromatic nitro groups.[2][3] The choice of method often depends on the presence of other functional groups and desired reaction conditions (e.g., pH, temperature). Common methods include:
-
Metal/Acid Reduction: Using metals like iron (Fe), tin(II) chloride (SnCl₂), or zinc (Zn) in an acidic medium (e.g., acetic acid or hydrochloric acid) is a classic and robust method.[2][4][5]
-
Catalytic Hydrogenation: This method employs a catalyst such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas.[2][6] It is often a very clean reaction but can be sensitive to catalyst poisoning and may reduce other functional groups.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. The nitration step involves the use of concentrated nitric and sulfuric acids, which are highly corrosive and strong oxidizing agents. This step should be performed with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.[1] The nitration reaction is also exothermic and requires strict temperature control to prevent runaway reactions.[1] When using catalytic hydrogenation, proper equipment and procedures for handling hydrogen gas are essential.
Troubleshooting Guide
Issue 1: Low Yield in the Nitration of 6-Bromoquinoline
Question: My nitration of 6-bromoquinoline to 6-bromo-5-nitroquinoline is resulting in a low yield. What are the possible causes and how can I improve it?
Answer: Low yield in this step can be attributed to several factors:
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Inadequate Temperature Control: The reaction is highly exothermic. If the temperature rises above the optimal range (typically at or below 0 °C), the formation of unwanted isomers and side products can increase, thus lowering the yield of the desired 5-nitro isomer.[1]
-
Solution: Ensure your cooling bath (e.g., salt-ice bath) is effective and maintain the internal reaction temperature strictly at or below 0°C during the dropwise addition of the nitrating mixture.[1]
-
-
Incorrect Reagent Stoichiometry: An inappropriate ratio of nitric acid to sulfuric acid, or an insufficient amount of the nitrating mixture, can lead to incomplete reaction.
-
Solution: Carefully prepare the nitrating mixture with the correct proportions of concentrated sulfuric and nitric acids as specified in the protocol.
-
-
Suboptimal Reaction Time: If the reaction is not allowed to proceed to completion, unreacted starting material will remain.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Continue stirring at 0 °C until the starting material is consumed.[1]
-
Issue 2: Incomplete Reduction of 6-Bromo-5-nitroquinoline or Formation of Side Products
Question: I am having trouble with the reduction step. Either the reaction is incomplete, or I am seeing significant side products. How can I troubleshoot this?
Answer: The reduction of the nitro group is a multi-electron process and can sometimes be challenging. Here are common issues and their solutions:
-
Problem: Incomplete Reaction
-
Cause (Catalytic Hydrogenation): The catalyst may be inactive or "poisoned".[4] Also, the substrate may have poor solubility in the chosen solvent.[4]
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Solution (Catalytic Hydrogenation): Use a fresh, high-quality catalyst. Ensure the solvent system fully dissolves the nitro compound; a co-solvent system like ethanol/water might be beneficial.[4] Increasing hydrogen pressure may also help drive the reaction to completion.
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Cause (Metal/Acid Reduction): The metal surface may not be sufficiently activated, or an insufficient excess of the reducing agent was used.[4]
-
Solution (Metal/Acid Reduction): Use finely powdered metal to maximize surface area.[4] Ensure a sufficient stoichiometric excess of the metal and acid is used. Heating the reaction mixture is often necessary.[4]
-
-
Problem: Formation of Side Products (e.g., hydroxylamines, azoxy, or azo compounds)
-
Cause: These are common intermediates in nitro group reduction.[4] Their formation can be favored by inadequate reducing power, improper temperature control, or non-optimal pH.
-
Solution: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion.[4] For metal/acid reductions, maintaining acidic conditions is crucial. For all methods, careful temperature control is important as side reactions can be promoted at higher temperatures.[4]
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate a pure sample of 6-Bromoquinolin-5-amine after the reduction. What purification strategies are recommended?
Answer: Aminoquinolines can be challenging to purify due to their basicity and potential for binding to silica gel.
-
Work-up is Crucial: After a metal/acid reduction, the amine product will be in its protonated (salt) form. It is essential to neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide) to deprotonate the amine, allowing for its extraction into an organic solvent.[4]
-
Column Chromatography: If column chromatography is necessary, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (e.g., 1-2%), to the eluent system. This helps to prevent the product from streaking or irreversibly binding to the acidic silica gel.
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Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.
Experimental Protocols
Step 1: Synthesis of 6-Bromo-5-nitroquinoline[1]
-
Preparation of 6-Bromoquinoline Solution: In a round-bottom flask, dissolve 6-bromoquinoline (1.0 eq) in concentrated sulfuric acid. Cool the solution to -5 °C using a salt-ice bath while stirring.
-
Preparation of the Nitrating Mixture: In a separate flask, carefully prepare a mixture of concentrated sulfuric acid and concentrated nitric acid. Cool this mixture to -5 °C.
-
Nitration Reaction: While vigorously stirring the 6-bromoquinoline solution, add the cold nitrating mixture dropwise. Crucially, maintain the internal temperature of the reaction mixture at or below 0 °C throughout the addition.
-
Reaction Monitoring and Quenching: After the addition is complete, continue stirring the reaction mixture at 0 °C until the reaction is complete (monitor by TLC). Carefully pour the reaction mixture onto crushed ice.
-
Work-up: Once the ice has melted, extract the mixture with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers and wash with a 10% sodium carbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Product Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, which can be purified further if necessary.
Step 2: Proposed Synthesis of 6-Bromoquinolin-5-amine (via SnCl₂ Reduction)
-
Reaction Setup: Dissolve 6-bromo-5-nitroquinoline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Take up the residue in an organic solvent (e.g., ethyl acetate) and carefully add a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the mixture is basic (pH > 8).
-
Filtration and Extraction: The resulting suspension containing tin salts may be filtered through a pad of Celite. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Product Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-Bromoquinolin-5-amine. Purify by column chromatography or recrystallization as needed.
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 6-Bromo-5-nitroquinoline
| Parameter | Value/Condition | Reference |
| Starting Material | 6-Bromoquinoline | [1] |
| Reagents | Concentrated H₂SO₄, Concentrated HNO₃ | [1] |
| Temperature | -5 °C to 0 °C | [1] |
| Reaction Time | Monitored by TLC | [1] |
| Work-up | Quenching on ice, extraction with CH₂Cl₂ | [1] |
| Expected Yield | High (specific yield not provided) | [1] |
Table 2: Comparison of Common Reduction Methods for Aromatic Nitro Groups
| Reducing Agent | Typical Solvent(s) | Typical Temperature | Advantages | Disadvantages |
| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Reflux | Tolerant of many functional groups, effective. | Requires stoichiometric amounts, work-up can be tedious due to tin salts.[4][7][8] |
| Fe / Acid | Water, Ethanol, Acetic Acid | Reflux | Inexpensive, effective.[2] | Can require a large excess of iron, work-up can be cumbersome.[4] |
| H₂ / Pd-C | Methanol, Ethanol, Ethyl Acetate | Room Temperature | High yield, clean reaction, catalytic.[2] | Requires specialized equipment for handling hydrogen gas, catalyst can be expensive and pyrophoric, potential for dehalogenation.[4] |
Visualizations
Caption: Experimental workflow for the synthesis of 6-Bromoquinolin-5-amine.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Reduction of Nitro-Aromatics with Activated Iron - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. reddit.com [reddit.com]
Side reactions and byproduct formation in 6-Bromoquinolin-5-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromoquinolin-5-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 6-Bromoquinolin-5-amine?
The most prevalent and established synthetic route involves a two-step process:
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Nitration: Electrophilic nitration of 6-bromoquinoline to yield 6-bromo-5-nitroquinoline.
-
Reduction: Subsequent reduction of the nitro group of 6-bromo-5-nitroquinoline to the desired 5-amino group.
Q2: What are the critical reaction parameters to control during the nitration step?
Temperature control is paramount during the nitration of 6-bromoquinoline. The reaction is highly exothermic, and maintaining a low temperature (typically between -5°C and 0°C) is crucial to prevent the formation of unwanted side products and ensure the regioselective nitration at the C-5 position.[1]
Q3: What are the common reducing agents for converting the nitro group to an amine?
Commonly used reducing agents for this transformation include iron powder in the presence of an acid such as acetic acid or hydrochloric acid.[2][3] Other methods like catalytic hydrogenation can also be employed.
Troubleshooting Guide
Issue 1: Low Yield of 6-Bromo-5-nitroquinoline in the Nitration Step
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time. |
| Improper Temperature Control | Ensure the reaction temperature is maintained at or below 0°C throughout the addition of the nitrating mixture. Higher temperatures can lead to degradation and side product formation.[1] |
| Moisture in Reaction | Use anhydrous solvents and reagents. Moisture can interfere with the nitrating agent. |
| Degradation during Workup | During quenching with ice, add the reaction mixture slowly to the ice to control the exotherm. Ensure the pH is carefully neutralized. |
Issue 2: Presence of Impurities After the Nitration Step
Potential Byproducts and Their Identification
| Byproduct Name | Structure | Formation Mechanism | Identification Method |
| 6-Bromo-8-nitroquinoline | Isomer | Electrophilic attack at the C-8 position. | HPLC, GC-MS, NMR |
| 6-Bromo-4-nitroquinoline | Isomer | Can be formed if 6-bromoquinoline-1-oxide is present as an impurity or formed in situ.[2] | HPLC, GC-MS, NMR |
| Dinitro compounds | Over-nitration | Excessive nitrating agent or elevated reaction temperature. | HPLC, MS |
| Unreacted 6-Bromoquinoline | Starting Material | Incomplete reaction. | TLC, HPLC, GC-MS |
Troubleshooting Steps
-
Confirm Impurity Identity: Use analytical techniques like HPLC, GC-MS, and NMR to identify the structure of the impurity.
-
Optimize Reaction Conditions:
-
To minimize isomer formation, ensure slow, dropwise addition of the nitrating agent at low temperatures.
-
To avoid dinitration, use a stoichiometric amount of the nitrating agent.
-
-
Purification: The desired 6-bromo-5-nitroquinoline can typically be purified from these byproducts using column chromatography or recrystallization.[1]
Issue 3: Incomplete Reduction or Byproduct Formation in the Reduction Step
Potential Byproducts and Their Identification
| Byproduct Name | Structure | Formation Mechanism | Identification Method |
| 6-Bromo-5-hydroxylaminoquinoline | Incomplete Reduction | Insufficient reducing agent or reaction time. | LC-MS |
| 6-Bromo-5-nitrosoquinoline | Incomplete Reduction | Insufficient reducing agent or reaction time. | LC-MS |
| Unreacted 6-Bromo-5-nitroquinoline | Starting Material | Incomplete reaction. | TLC, HPLC |
| Debrominated product (5-aminoquinoline) | Side Reaction | Can occur under certain catalytic hydrogenation conditions. | GC-MS, LC-MS |
| Ring Hydrogenation Products | Over-reduction | Can occur with strong reducing agents or harsh conditions, leading to tetrahydroquinoline derivatives.[4] | GC-MS, LC-MS |
Troubleshooting Steps
-
Monitor Reaction: Use TLC to monitor the disappearance of the starting nitro compound.
-
Adjust Reducing Agent: If the reaction is incomplete, add more reducing agent in portions.
-
Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. For iron/acid reductions, heating to reflux is common.[2][3]
-
Purification: The final 6-Bromoquinolin-5-amine can be purified from byproducts using column chromatography or recrystallization.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-5-nitroquinoline
This protocol is adapted from established procedures for the regioselective nitration of 6-bromoquinoline.[1][5]
Materials:
-
6-Bromoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 6-bromoquinoline in concentrated sulfuric acid and cool the mixture to -5°C using an ice-salt bath.
-
Separately, prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid, and cool it to -5°C.
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Add the cold nitrating mixture dropwise to the 6-bromoquinoline solution, ensuring the internal temperature does not exceed 0°C.
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After the addition is complete, stir the reaction mixture at 0°C and monitor for completion by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with a 10% sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of 6-Bromoquinolin-5-amine
This protocol is a general procedure adapted from the reduction of nitroquinolines.[2][3]
Materials:
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6-Bromo-5-nitroquinoline
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Ethanol
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Water
-
Acetic Acid
-
Iron powder
-
2.5 N Sodium Hydroxide (NaOH)
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Ethyl Acetate
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Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite
Procedure:
-
Suspend 6-bromo-5-nitroquinoline in a mixture of ethanol, water, and acetic acid in a round-bottom flask.
-
Add iron powder to the stirred suspension in portions.
-
Heat the reaction mixture to reflux and monitor for completion by TLC (typically 3-4 hours).
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Cool the reaction mixture to room temperature and neutralize with a 2.5 N sodium hydroxide solution.
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Filter the mixture through a pad of Celite to remove the iron salts, and wash the filter cake with ethyl acetate.
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Extract the filtrate with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 6-Bromoquinolin-5-amine by column chromatography.
Visualizations
Caption: Troubleshooting Decision Tree for Synthesis.
Caption: Synthesis Pathway and Potential Byproducts.
References
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 6-Bromoquinolin-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions involving 6-Bromoquinolin-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing palladium-catalyzed cross-coupling with 6-Bromoquinolin-5-amine?
A1: The primary challenges stem from the substrate's structure. The quinoline ring's nitrogen and the adjacent amino group can coordinate with the palladium catalyst, potentially inhibiting the catalytic cycle. This can lead to low yields or failed reactions. Careful selection of ligands is crucial to mitigate this inhibition.
Q2: Which types of palladium-catalyzed cross-coupling reactions are most suitable for 6-Bromoquinolin-5-amine?
A2: Both Suzuki-Miyaura coupling (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) are viable options. The choice depends on the desired final product. Both reactions, however, require careful optimization of the catalyst system.
Q3: What are the most common side reactions to look out for?
A3: Common side reactions include:
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Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be hydrolyzed back to the corresponding arene, particularly at high temperatures and prolonged reaction times.
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Dehalogenation: The bromo group can be replaced by a hydrogen atom.
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Homocoupling: The boronic acid (in Suzuki-Miyaura) or the amine (in Buchwald-Hartwig) can couple with itself. This often indicates inefficient transmetalation or catalyst turnover issues.
Q4: How critical is the purity of reagents and the reaction atmosphere?
A4: Extremely critical. Impurities in the starting materials can poison the palladium catalyst. Additionally, these reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the catalyst. Solvents should be anhydrous and thoroughly degassed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Catalyst inhibition by the substrate's amino and/or quinoline nitrogen. | - Use bulky, electron-rich phosphine ligands like RuPhos, BrettPhos, or XPhos. These ligands can promote the desired catalytic steps and reduce catalyst inhibition.[1] - Consider using pre-catalysts like RuPhos-Pd-G3 or BrettPhos-Pd-G3 which are often more active. |
| 2. Inappropriate choice of base. | - For Suzuki-Miyaura, strong inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. The choice can be solvent-dependent. - For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective, especially with challenging substrates.[2] | |
| 3. Insufficient reaction temperature or time. | - Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature in increments (e.g., 10 °C). - Reactions may require anywhere from a few hours to 24 hours for completion. | |
| Significant Side Product Formation (e.g., Homocoupling, Dehalogenation) | 1. Inefficient transmetalation step in the catalytic cycle. | - Optimize the base and solvent system. The solubility and strength of the base are critical for efficient transmetalation.[1] - Ensure the boronic acid or amine coupling partner is of high purity and used in a slight excess (e.g., 1.2-1.5 equivalents). |
| 2. Catalyst decomposition. | - Ensure rigorous exclusion of air and moisture. - Use of more stable pre-catalysts can be beneficial. | |
| Inconsistent Results | 1. Variability in reagent quality. | - Use high-purity starting materials, solvents, and reagents from a reliable source. |
| 2. Inconsistent reaction setup (e.g., degassing, inert atmosphere). | - Standardize the experimental procedure, particularly the degassing of solvents and the establishment of an inert atmosphere. |
Data Presentation: Reaction Conditions for Cross-Coupling of Bromoquinolines and Analogs
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 6-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | ~85 |
| 2 | 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L4 (Xantphos-based precatalyst) | K₃PO₄ | THF/H₂O | 110 | 82 |
| 3 | 2-Bromo-3-aminopyridine | Arylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 70-90 |
| 4 | ortho-Bromoaniline | Various boronic esters | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 70 | Good to Excellent |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 6-Bromoquinoline | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | ~95 |
| 2 | 6-Bromo-2-chloroquinoline | Cyclic amines | Pd₂(dba)₃ / XPhos | LHMDS | Dioxane | 100 | High |
| 3 | 3-Halo-2-aminopyridine | Primary and secondary amines | RuPhos or BrettPhos precatalysts | LHMDS | THF | 65 | Good to Excellent |
| 4 | Aryl Bromides | Primary Amines | Pd(OAc)₂ / BrettPhos | NaOtBu | Toluene | 80-100 | High |
Experimental Protocols
General Considerations:
-
All reactions should be conducted under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.
-
Solvents must be anhydrous and degassed prior to use.
-
The purity of all reagents is crucial for reaction success.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 6-Bromoquinolin-5-amine
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To an oven-dried Schlenk flask, add 6-Bromoquinolin-5-amine (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add a degassed solvent system (e.g., Dioxane/H₂O in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 6-Bromoquinolin-5-amine
-
In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., RuPhos-Pd-G3, 2-5 mol%) and a strong base (e.g., LHMDS, 1.5 eq.) to an oven-dried Schlenk flask.
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Add 6-Bromoquinolin-5-amine (1.0 eq.) and the desired amine coupling partner (1.2 eq.).
-
Add anhydrous, degassed THF via syringe.
-
Heat the reaction mixture to 65-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: Purification of 6-Bromoquinolin-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 6-Bromoquinolin-5-amine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification challenges for 6-Bromoquinolin-5-amine derivatives?
Researchers often face challenges related to the inherent properties of aromatic amines and halogenated compounds. The basicity of the amine group can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor separation and recovery during column chromatography. Additionally, these compounds can be susceptible to degradation under certain conditions, and achieving high purity can be complicated by the presence of closely related impurities from the synthesis.
Q2: What are the primary methods for purifying crude 6-Bromoquinolin-5-amine derivatives?
The most common and effective purification techniques are column chromatography and recrystallization. For achieving very high purity, High-Performance Liquid Chromatography (HPLC) is also a valuable tool, particularly at the analytical and semi-preparative scale.[1] The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q3: My 6-Bromoquinolin-5-amine derivative appears to be degrading during purification. What are the likely causes and how can I prevent this?
Based on the structure of 6-bromoquinoline derivatives, degradation can be a concern. Potential pathways include oxidation of the amine, hydrolysis, and photodecomposition, especially if the compound is exposed to harsh pH, high temperatures, or light for extended periods.[1][2] To minimize degradation, it is advisable to work quickly, use purified and degassed solvents, and protect the compound from light by using amber glassware or covering flasks with aluminum foil. For long-term storage, keeping the purified compound in a cool, dark place under an inert atmosphere is recommended.[2]
Q4: What are the typical impurities I might encounter in my crude 6-Bromoquinolin-5-amine derivative?
Common impurities can include unreacted starting materials, byproducts from side reactions (e.g., over-bromination or incomplete reactions), and residual catalysts or reagents from the synthesis.[1] If the synthesis involves the reduction of a nitro group, incomplete reduction can also lead to nitro-aromatic impurities.
Troubleshooting Guides
Column Chromatography
Issue 1: Significant tailing or streaking of the compound on a silica gel column.
-
Potential Cause: The basic amine group is interacting strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and inefficient separation.[1]
-
Solutions:
-
Add a Basic Modifier: Incorporate a small amount of a competing base, such as 0.1-1% triethylamine (TEA) or a few drops of ammonia, into your mobile phase.[1] This will help to neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as deactivated silica gel or basic alumina. For particularly challenging separations, an amine-functionalized silica column can be very effective.
-
Issue 2: Low recovery of the compound from the column.
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Potential Cause: The compound may be irreversibly adsorbing to the silica gel or decomposing on the column.[1]
-
Solutions:
-
Use a less acidic stationary phase or add a basic modifier to the eluent as described above.
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Run the column quickly to minimize the residence time of the compound on the stationary phase.
-
Recrystallization
Issue 1: No crystals are forming upon cooling the solution.
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Potential Cause: The solution may not be sufficiently saturated, either because too much solvent was used or the chosen solvent is too good at dissolving the compound even at low temperatures.[3]
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Solutions:
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Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[3] Adding a seed crystal of the pure compound can also initiate crystallization.[3]
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.
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Use a Mixed-Solvent System: If a single solvent is not working, a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can be effective. For instance, a mixture of ethyl acetate and hexane has been used for other brominated quinolines.[4]
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Issue 2: The compound "oils out" instead of forming solid crystals.
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Potential Cause: This often occurs when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.[3]
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Solutions:
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Reheat and Adjust: Reheat the solution to dissolve the oil, then add a small amount of a "better" solvent to the hot solution before allowing it to cool slowly.[3]
-
Slow Cooling: Allow the solution to cool to room temperature gradually before placing it in an ice bath.
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Issue 3: The obtained crystals are colored.
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Potential Cause: Colored impurities may be co-crystallizing with your product.
-
Solution:
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Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3] Use charcoal judiciously as it can also adsorb some of your desired product.
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Data Presentation
Table 1: Suggested Starting Conditions for Purification of 6-Bromoquinolin-5-amine Derivatives
| Purification Method | Stationary/Mobile Phase or Solvent System | Key Parameters & Considerations | Expected Outcome |
| Column Chromatography | Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Hexane/Ethyl Acetate gradient with 0.1-1% Triethylamine | Start with a low polarity mobile phase and gradually increase the polarity. The addition of triethylamine is crucial to prevent peak tailing. | Good for removing baseline impurities and achieving moderate to high purity. A reported purification of a similar compound, 6-bromoquinolin-8-amine, using 40% ethyl acetate in hexanes gave a 91% yield.[5] |
| Recrystallization | Solvent System: Ethanol/Water, Isopropanol, or Ethyl Acetate/Hexane | The ideal solvent will dissolve the compound when hot but have low solubility when cold. A mixed solvent system often provides better results. | Can be very effective for removing small amounts of impurities and achieving high purity, especially as a final purification step. |
| HPLC (High-Performance Liquid Chromatography) | Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)Mobile Phase: Gradient of Acetonitrile and Water with 0.1% Formic Acid | A gradient elution is typically necessary for good separation. The acidic modifier helps to protonate the amine for better peak shape. | Excellent for achieving high purity on an analytical or semi-preparative scale and for purity analysis. |
Experimental Protocols
Detailed Protocol for Column Chromatography Purification
This protocol is a general guideline and should be optimized for your specific crude material based on Thin-Layer Chromatography (TLC) analysis.
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Mobile Phase Preparation: Prepare a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for a retention factor (Rf) of approximately 0.2-0.3 for the 6-Bromoquinolin-5-amine derivative. If streaking is observed on the TLC plate, add 0.1-1% triethylamine to the mobile phase.
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Column Packing:
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Select a glass column of an appropriate size for the amount of crude material.
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Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
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Pour the slurry into the column and allow it to pack uniformly, ensuring there are no air bubbles.
-
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Sample Loading:
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Dissolve the crude 6-Bromoquinolin-5-amine derivative in a minimal amount of the mobile phase or a slightly more polar solvent.
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Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
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Begin elution with the low-polarity mobile phase, gradually increasing the polarity based on your TLC analysis.
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Collect fractions and monitor the elution of the compound by TLC.
-
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified compound.
Detailed Protocol for Recrystallization
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Solvent Selection: In small test tubes, test the solubility of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold.
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Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude 6-Bromoquinolin-5-amine derivative until it is completely dissolved.
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Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
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Drying: Dry the crystals under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the purification of 6-Bromoquinolin-5-amine derivatives.
Caption: Troubleshooting decision tree for low yield in purification.
References
- 1. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. 50358-63-9|6-Amino-5-bromoquinoxaline|BLD Pharm [bldpharm.com]
Troubleshooting regioselectivity in reactions with 6-Bromoquinolin-5-amine
Welcome to the technical support center for 6-Bromoquinolin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the regioselectivity of reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing regioselectivity in reactions with 6-Bromoquinolin-5-amine?
A1: The regioselectivity of reactions involving 6-Bromoquinolin-5-amine is primarily governed by the interplay of the electronic effects of the electron-donating amino (-NH₂) group at the C5 position and the electron-withdrawing (by induction) and weakly deactivating bromo (-Br) group at the C6 position. The quinoline nitrogen itself is electron-withdrawing, deactivating the entire ring system towards electrophilic attack but activating it for nucleophilic substitution.[1][2] Steric hindrance around the reactive sites also plays a crucial role in determining the final product distribution.[2]
Q2: For electrophilic aromatic substitution, which position on the 6-Bromoquinolin-5-amine ring is most likely to react?
A2: In electrophilic aromatic substitution, the powerful electron-donating amino group at C5 is the primary directing group. Electron-donating groups are typically ortho- and para-directing activators.[1] In the case of 6-Bromoquinolin-5-amine, the positions ortho to the amino group are C4 and C6, and the para position is C8. The C6 position is already substituted with a bromine atom. Therefore, electrophilic attack is most likely to occur at the C8 position, which is para to the strongly activating amino group. The C4 position is also a possibility, but may be sterically hindered by the peri-interaction with the C5-amino group. The electron-withdrawing nature of the quinoline nitrogen generally disfavors electrophilic substitution on the pyridine ring.[2]
Q3: In metal-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig, which site is more reactive, the C-Br bond or a C-H bond?
A3: In palladium-catalyzed cross-coupling reactions, the C-Br bond is the reactive site for oxidative addition of the palladium catalyst.[3][4] These reactions are designed to functionalize the C-Br bond, and C-H activation would require different catalytic systems and conditions. Therefore, under typical Suzuki-Miyaura or Buchwald-Hartwig conditions, the reaction will occur exclusively at the C6-bromo position.
Q4: Can I achieve selective reaction at the C-H positions of 6-Bromoquinolin-5-amine?
A4: Yes, selective C-H functionalization of quinolines is possible using transition metal catalysis, often employing a directing group to guide the catalyst to a specific C-H bond. For 6-Bromoquinolin-5-amine, the amino group or the quinoline nitrogen could potentially act as a directing group, enabling functionalization at positions that are otherwise unreactive. However, this would require specialized catalytic systems and conditions that are distinct from those used for cross-coupling at the C-Br bond.
Troubleshooting Guides
Issue 1: Unexpected Regioisomer in Electrophilic Aromatic Substitution (e.g., Nitration, Bromination)
Symptom: You are observing the formation of an unexpected regioisomer, or a mixture of isomers, during an electrophilic aromatic substitution reaction. For example, instead of the expected C8-substituted product, you are getting substitution at a different position.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Protonation of the Amino Group: In strongly acidic conditions (e.g., concentrated nitric and sulfuric acid for nitration), the 5-amino group can be protonated to form an ammonium (-NH₃⁺) group. This group is strongly deactivating and meta-directing. This would deactivate the benzene ring and could lead to substitution on the pyridine ring, or at the C7 position, which is meta to the ammonium group. | - Use milder reaction conditions if possible. - Protect the amino group as an amide (e.g., acetamide) before carrying out the electrophilic substitution. The amide is still an ortho-, para-director but is less activating than the amino group and less basic, reducing the extent of protonation. The protecting group can be removed later. |
| Steric Hindrance: The electrophile may be too bulky to approach the sterically more hindered C8 position, which is peri to the C1 hydrogen. | - Use a smaller electrophile if alternative reagents are available. - Optimize reaction temperature; sometimes lower temperatures can improve selectivity. |
| Reaction Kinetics vs. Thermodynamics: The observed product may be the kinetically favored product, while the desired product is the thermodynamically more stable one. | - Vary the reaction time and temperature. Longer reaction times at higher temperatures may favor the formation of the thermodynamic product. |
Issue 2: Low Yield or No Reaction in Suzuki-Miyaura Coupling
Symptom: The Suzuki-Miyaura coupling of 6-Bromoquinolin-5-amine with a boronic acid is giving a low yield of the desired biaryl product or is not proceeding at all.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inactive Catalyst: The palladium catalyst may be inactive due to oxidation or improper storage.[4] | - Use a fresh batch of catalyst. - Ensure all reagents and solvents are properly degassed to remove oxygen.[4] |
| Inappropriate Ligand: The phosphine ligand may not be suitable for this specific substrate. The amino group at C5 can potentially coordinate to the palladium center and inhibit the catalytic cycle. | - Screen a variety of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or dppf.[4] |
| Inefficient Base: The choice and amount of base are critical for the transmetalation step.[4] | - Try different inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[4] The strength of the base can significantly impact the reaction outcome. |
| Poorly Reactive Boronic Acid: Some boronic acids are prone to protodeboronation (hydrolysis) under the reaction conditions. | - Use a boronate ester (e.g., pinacol ester) instead of the boronic acid, as they are often more stable. - Increase the equivalents of the boronic acid. |
Issue 3: Side Reactions in Buchwald-Hartwig Amination
Symptom: During the Buchwald-Hartwig amination of 6-Bromoquinolin-5-amine, you are observing side products such as hydrodehalogenation (replacement of -Br with -H) or homocoupling of the starting amine.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| β-Hydride Elimination: If the incoming amine has β-hydrogens, β-hydride elimination from the palladium-amido intermediate can occur, leading to the hydrodehalogenated quinoline and an imine. | - Choose a ligand that promotes reductive elimination over β-hydride elimination. Bulky, electron-rich ligands are often effective.[3] - Optimize the reaction temperature; sometimes lower temperatures can suppress this side reaction. |
| Catalyst Inhibition: The 5-amino group on the quinoline or the amine nucleophile can coordinate to the palladium center and inhibit the catalyst. | - Use a higher catalyst loading. - Screen different ligands that are known to be effective for coupling with amino-substituted aryl halides. |
| Inappropriate Base: The base can influence the rate of deprotonation of the amine and the overall catalytic cycle. | - Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[5] Experiment with different bases to find the optimal conditions. |
Data Presentation
The following tables summarize typical reaction conditions for key transformations of bromoquinolines. Note that while direct quantitative data for 6-Bromoquinolin-5-amine is limited in the literature, these tables provide a good starting point for reaction optimization based on analogous systems.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromoquinolines [4]
| Parameter | Condition | Notes |
| Substrate | 6-Bromoquinoline Derivative | Reactivity can be influenced by other substituents. |
| Coupling Partner | Arylboronic Acid or Boronate Ester | 1.2 - 1.5 equivalents are typically used. |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyst loading is typically 3-5 mol%. |
| Ligand | dppf, XPhos, RuPhos | Often used with palladium sources like Pd₂(dba)₃. |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 equivalents are common. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Degassed solvents are crucial. |
| Temperature | 80-110 °C | Varies depending on substrate reactivity. |
Table 2: General Parameters for Buchwald-Hartwig Amination of Bromoquinolines [3][5]
| Parameter | Common Reagents/Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Typically used in 1-5 mol%. |
| Ligand | Xantphos, BINAP, DavePhos | Bulky, electron-rich phosphine ligands are preferred. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | The choice of base is critical and substrate-dependent. |
| Solvent | Toluene, Dioxane | Anhydrous and degassed solvents are required. |
| Temperature | 80-120 °C | Higher temperatures may be needed for less reactive substrates. |
Table 3: Conditions for Nucleophilic Aromatic Substitution on Activated Bromoquinolines [6]
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time | Yield (%) |
| 6-Bromo-5-nitroquinoline | Morpholine | Neat | 105 (Microwave) | 45 min | 85 |
| 6-Bromo-5-nitroquinoline | Piperazine | Neat | 105 (Microwave) | 45 min | 87 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 6-Bromoquinolin-5-amine
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
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6-Bromoquinolin-5-amine (1.0 equiv)
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Arylboronic acid (1.2-1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
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Base (e.g., K₂CO₃, 2.0-3.0 equiv)
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Degassed solvent (e.g., 4:1 Dioxane/Water)
Procedure:
-
To a flame-dried Schlenk flask, add 6-Bromoquinolin-5-amine, the arylboronic acid, the palladium catalyst, and the base.
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Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[4]
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Add the degassed solvent via syringe.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.[4]
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 6-Bromoquinolin-5-amine
This protocol is a general guideline and optimization of the ligand and base may be necessary.
Materials:
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6-Bromoquinolin-5-amine (1.0 equiv)
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Amine (1.2 equiv)
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Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
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Ligand (e.g., Xantphos, 4 mol%)
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Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.[5]
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Add 6-Bromoquinolin-5-amine and the desired amine.
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Add the anhydrous, degassed toluene via syringe.
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Seal the tube and heat the reaction mixture to 90-110 °C.[5]
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Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
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Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
Caption: Directing effects in electrophilic aromatic substitution of 6-Bromoquinolin-5-amine.
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling reactions.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
How to increase the solubility of 6-Bromoquinolin-5-amine for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 6-Bromoquinolin-5-amine in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 6-Bromoquinolin-5-amine?
6-Bromoquinolin-5-amine is a crystalline solid. While specific quantitative solubility data is limited in publicly available literature, its chemical structure, a substituted quinoline, suggests that it has low aqueous solubility. Related compounds, such as 6-bromoisoquinolin-5-amine, exhibit moderate solubility in organic solvents like ethanol and methanol.[1] Therefore, it is anticipated that 6-Bromoquinolin-5-amine will require the use of organic co-solvents for dissolution for most in vitro applications.
Q2: What is the recommended first-line approach for dissolving 6-Bromoquinolin-5-amine for an in vitro assay?
The most common and recommended initial approach is to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). DMSO is a powerful and versatile solvent capable of dissolving a wide range of organic compounds.[2] This stock solution can then be serially diluted into your aqueous assay buffer or cell culture medium to achieve the desired final concentration.
Q3: My 6-Bromoquinolin-5-amine precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?
Precipitation upon dilution is a common issue for poorly soluble compounds. It occurs when the concentration of the organic co-solvent is significantly lowered, causing the compound to fall out of solution. Here are several troubleshooting steps:
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Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of 6-Bromoquinolin-5-amine in your assay.
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Optimize the Co-solvent Concentration: While high concentrations of DMSO can be toxic to cells, you may be able to slightly increase the final DMSO concentration in your assay (e.g., from 0.1% to 0.5%). It is crucial to include a vehicle control with the same final DMSO concentration to account for any solvent effects.
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Use Alternative Co-solvents: If DMSO is not suitable or effective, other water-miscible organic solvents such as ethanol or methanol can be tested.
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Gentle Heating or Sonication: To aid in the initial dissolution in the stock solvent, gentle warming (e.g., to 37°C) or sonication can be employed. Ensure the compound is heat-stable before applying heat.
Q4: Can I use pH adjustment to increase the solubility of 6-Bromoquinolin-5-amine?
Yes, pH adjustment can be an effective strategy. As an amine-containing compound, 6-Bromoquinolin-5-amine is a weak base. Decreasing the pH of the aqueous solution will protonate the amine group, forming a more soluble salt. It is recommended to test a range of acidic pH values (e.g., pH 4-6) to determine the optimal pH for solubility. Remember to assess the impact of the altered pH on your specific assay and cell system.
Q5: Are there other methods to improve solubility if co-solvents and pH adjustment are not sufficient?
If standard methods fail, more advanced techniques can be explored:
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Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can be added to the aqueous buffer to help maintain the compound's solubility.
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Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Compound will not dissolve in 100% DMSO to make a stock solution. | Insufficient solvent volume or compound purity issues. | - Increase the volume of DMSO. - Try gentle warming (37°C) or sonication. - Verify the purity of the compound. |
| Compound precipitates immediately upon dilution into aqueous buffer. | The compound's solubility limit in the final buffer is exceeded. | - Lower the final concentration of the compound. - Increase the final percentage of the co-solvent (e.g., DMSO to 0.5%), ensuring a vehicle control is included. - Prepare the final dilution in a buffer containing a solubilizing agent like a surfactant or cyclodextrin. |
| The solubility of the compound appears to decrease over time in the final assay plate. | The compound is slowly precipitating out of the supersaturated solution. | - Reduce the incubation time of the assay if possible. - Consider using a stabilizing agent like a surfactant or cyclodextrin in the final assay medium. |
| The vehicle control (e.g., DMSO) is affecting the results of my assay. | The concentration of the co-solvent is too high and is causing cellular toxicity or other off-target effects. | - Reduce the final concentration of the co-solvent to a non-toxic level (typically ≤ 0.5% for DMSO). - If a lower co-solvent concentration is not feasible, explore alternative solubilization methods such as pH adjustment or cyclodextrin complexation that may allow for a lower co-solvent requirement. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of 6-Bromoquinolin-5-amine.
Materials:
-
6-Bromoquinolin-5-amine (MW: 223.07 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Weigh out a precise amount of 6-Bromoquinolin-5-amine. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.23 mg.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes or gently warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Determining Aqueous Solubility Enhancement with Co-solvents
Objective: To empirically determine a suitable co-solvent system for your assay.
Materials:
-
10 mM stock solution of 6-Bromoquinolin-5-amine in DMSO
-
Your aqueous assay buffer (e.g., PBS, cell culture medium)
-
96-well clear bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at a wavelength where the compound absorbs (determine this by a UV-Vis scan) or visual inspection.
Procedure:
-
In a 96-well plate, prepare serial dilutions of your DMSO stock solution into your aqueous buffer. Aim for final DMSO concentrations ranging from 0.1% to 1%.
-
Include a buffer-only control.
-
Allow the plate to equilibrate at your experimental temperature for 1-2 hours.
-
Visually inspect each well for any signs of precipitation.
-
Alternatively, measure the absorbance of each well. A significant drop in absorbance at higher concentrations can indicate precipitation.
-
Identify the highest concentration of 6-Bromoquinolin-5-amine that remains soluble at an acceptable final DMSO concentration for your assay.
Visualizations
Caption: Decision workflow for solubilizing 6-Bromoquinolin-5-amine.
References
Preventing degradation of 6-Bromoquinolin-5-amine during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 6-Bromoquinolin-5-amine during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 6-Bromoquinolin-5-amine?
A1: To ensure the long-term stability of 6-Bromoquinolin-5-amine, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., argon or nitrogen) are advisable.
Q2: I've noticed a change in the color of my 6-Bromoquinolin-5-amine sample. What could be the cause?
A2: A change in color, such as darkening or the appearance of a brownish tint, often indicates degradation. The primary suspects are oxidation of the amine group and photodegradation, especially if the sample has been exposed to light or air. Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities.[1]
Q3: My compound shows a new, more polar spot on the TLC plate after storage. What is this likely to be?
A3: The appearance of a new, more polar spot on a TLC plate is a strong indication of degradation. This is often due to the formation of oxidation products. For instance, the amine group can be oxidized to form N-oxides or hydroxylamines, which are generally more polar than the parent amine.
Q4: Can moisture affect the stability of 6-Bromoquinolin-5-amine?
A4: Yes, moisture can potentially affect the stability of 6-Bromoquinolin-5-amine, although it is generally less reactive than hydrolysis-prone functional groups like esters or amides. However, the presence of moisture can facilitate certain degradation reactions and may lead to physical changes in the solid, such as clumping. Therefore, it is crucial to store the compound in a dry environment.
Q5: How can I minimize the risk of degradation during handling and weighing?
A5: To minimize degradation during handling, it is recommended to work quickly and in an environment with low light and humidity. If possible, handle the compound in an inert atmosphere, such as a glove box. Always ensure the container is tightly sealed immediately after use.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration (e.g., yellowing, browning) | Oxidation of the amine group, Photodegradation | Store the compound under an inert atmosphere (argon or nitrogen). Protect from light by using an amber vial or by wrapping the container in aluminum foil. |
| Appearance of new peaks in HPLC/LC-MS | Chemical degradation | Characterize the new peaks to identify the degradation products. Review storage conditions and handling procedures to identify the source of degradation. Consider repurifying the material if necessary. |
| Decreased purity confirmed by analysis | Gradual degradation over time | Re-evaluate the storage conditions. For long-term storage, use a freezer (-20 °C). Aliquot the compound to minimize freeze-thaw cycles and exposure to the atmosphere. |
| Poor solubility compared to a fresh sample | Formation of less soluble degradation products or polymers | Attempt to dissolve a small amount in a trusted solvent to confirm insolubility. If confirmed, the compound has likely degraded significantly and may not be suitable for use. |
Data Presentation
Table 1: Illustrative Stability Data for an Amino-Bromo Aromatic Compound under Accelerated Conditions
Disclaimer: The following data is representative and intended for illustrative purposes. Actual stability will depend on the specific batch and storage conditions. A formal stability study for 6-Bromoquinolin-5-amine is recommended for critical applications.
| Condition | Time Point | Purity (%) | Appearance |
| 25°C / 60% RH (Ambient) | 0 months | 99.5 | White to off-white solid |
| 3 months | 99.2 | Off-white solid | |
| 6 months | 98.8 | Light yellow solid | |
| 40°C / 75% RH (Accelerated) | 1 month | 98.5 | Light yellow solid |
| 3 months | 97.1 | Yellow solid | |
| 6 months | 95.3 | Yellow-brown solid | |
| Photostability (ICH Q1B) | 1.2 million lux hours | 96.8 | Yellowish solid |
Experimental Protocols
Protocol: Forced Degradation Study of 6-Bromoquinolin-5-amine
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 6-Bromoquinolin-5-amine at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Heat the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1N NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 1N HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid 6-Bromoquinolin-5-amine in a vial.
-
Heat the vial in an oven at 80°C for 48 hours.
-
At specified time points, dissolve a portion of the solid in the mobile phase for analysis.
-
-
Photodegradation (Solid State):
-
Spread a thin layer of solid 6-Bromoquinolin-5-amine in a shallow dish.
-
Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, dissolve a portion of the solid in the mobile phase for analysis.
-
3. Analytical Method:
-
Analyze all samples using a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).
-
Use a photodiode array (PDA) detector to monitor the formation of degradation products.
-
Peak purity analysis should be performed to ensure that the parent peak is free from co-eluting degradants.
4. Data Analysis:
-
Calculate the percentage of degradation for each stress condition.
-
Identify and, if possible, characterize the major degradation products using techniques like LC-MS.
Visualizations
Caption: A simplified diagram illustrating the potential oxidative degradation of 6-Bromoquinolin-5-amine.
Caption: A logical workflow for troubleshooting suspected degradation of 6-Bromoquinolin-5-amine.
Caption: A flowchart outlining the key steps in a forced degradation study.
References
Overcoming poor reactivity of the bromine at the 6-position of the quinoline
Welcome to the technical support center for overcoming challenges associated with the reactivity of the bromine at the 6-position of quinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why is the bromine at the 6-position of quinoline often unreactive in cross-coupling reactions?
The reactivity of the C-Br bond at the 6-position of the quinoline ring is generally lower than that of aryl bromides with strong electron-withdrawing groups. The quinoline nitrogen provides some electron withdrawal, but this effect is not always sufficient to significantly activate the C-Br bond for facile oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling reactions.[1]
Q2: What are the most common strategies to improve the success of cross-coupling reactions with 6-bromoquinoline?
Key strategies to enhance reactivity include:
-
Catalyst and Ligand Selection: Employing bulky, electron-rich phosphine ligands can promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[2]
-
Choice of Base: The selection of an appropriate base is crucial for the transmetalation step.
-
Reaction Conditions: Optimizing temperature, solvent, and reaction time can significantly impact yields.
-
Substrate Activation: In some cases, converting the bromide to a more reactive iodide can be beneficial.[3]
Q3: Can I perform a nucleophilic aromatic substitution (SNAr) at the 6-position of quinoline?
Direct SNAr on unactivated 6-bromoquinoline is generally difficult.[1] The quinoline ring itself does not provide sufficient activation for the reaction to proceed with common nucleophiles under mild conditions.[1] However, the presence of a strong electron-withdrawing group, such as a nitrile or nitro group, ortho or para to the bromine can activate the ring for SNAr.[1][4]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
You are attempting to perform a Suzuki-Miyaura coupling with a 6-bromoquinoline derivative and are observing low to no formation of the desired biaryl product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Catalyst Activity | • Ensure the palladium catalyst is not deactivated. Use a fresh batch or a pre-catalyst. • Select a suitable palladium precursor such as Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃.[3][5] • Employ bulky, electron-rich phosphine ligands like SPhos or XPhos to facilitate oxidative addition.[3] |
| Inefficient Transmetalation | • The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[3][5] • Ensure the boronic acid is of high quality and not decomposed. |
| Sub-optimal Reaction Conditions | • Increase the reaction temperature, typically in the range of 80-110 °C.[5][6] • Use a degassed solvent system, such as a mixture of dioxane and water or toluene and ethanol.[3][6] |
| Debromination Side Reaction | • Lowering the reaction temperature may reduce debromination.[7] • Ensure the reaction is performed under an inert atmosphere to prevent catalyst degradation to palladium black, which can promote debromination.[7] |
Issue 2: Unsuccessful Buchwald-Hartwig Amination
Your Buchwald-Hartwig amination of 6-bromoquinoline with a primary or secondary amine is resulting in a low yield of the desired 6-aminoquinoline.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Ligand Choice | • Bulky, electron-rich phosphine ligands are crucial.[2] For primary amines, ligands like BrettPhos can be effective.[8] For a broader range of amines, consider Xantphos, BINAP, or DavePhos.[2] |
| Base Incompatibility | • Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is commonly used.[2] Other options include LHMDS or Cs₂CO₃.[2][9] |
| Catalyst Inhibition | • The quinoline nitrogen can coordinate to the palladium center and inhibit catalysis. Using a higher ligand-to-palladium ratio can sometimes mitigate this. |
| Low Reaction Temperature | • These reactions often require elevated temperatures, typically between 80-120 °C.[2] |
Issue 3: Failure of Sonogashira Coupling
You are attempting to couple a terminal alkyne with 6-bromoquinoline via a Sonogashira reaction and are observing poor conversion.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst System Inactivity | • A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[10] Ensure both are fresh. • Deoxygenation of the reaction mixture is essential to maintain catalyst activity.[11] |
| Homocoupling of Alkyne (Glaser Coupling) | • This side reaction is promoted by the copper co-catalyst in the presence of oxygen.[10][12] • Consider a copper-free Sonogashira protocol, which may require a different palladium catalyst and base combination (e.g., Pd(PPh₃)₄ with Cs₂CO₃).[10] |
| Inappropriate Base or Solvent | • An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often serving as the solvent as well.[10] • Anhydrous solvents like THF or DMF can be used as co-solvents.[10] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 6-Bromoquinoline
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 6-bromoquinoline (1.0 equiv.), the desired boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).[6]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).[6]
-
Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring.[5][6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination of 6-Bromoquinoline
This protocol provides a general procedure and may need to be optimized for specific amines.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.[2]
-
Reagent Addition: Add the 6-bromoquinoline derivative (1.0 equiv.) and the desired amine (1.2 equiv.).[2]
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane via syringe.[2]
-
Reaction Execution: Seal the tube and heat the reaction mixture to 90-110 °C.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through Celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.[2]
Visualizations
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting poor reactivity of 6-bromoquinoline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. gold-chemistry.org [gold-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 6-Bromoquinolin-5-amine
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the successful scale-up synthesis of 6-Bromoquinolin-5-amine for preclinical studies.
The synthesis is a two-step process starting from 6-bromoquinoline. The first step is the regioselective nitration to form the key intermediate, 6-bromo-5-nitroquinoline. The subsequent and final step is the reduction of the nitro group to yield the target compound, 6-Bromoquinolin-5-amine.
Synthesis Workflow and Experimental Protocols
The overall synthetic pathway is illustrated below, followed by detailed experimental protocols for each step.
Caption: A two-step workflow for the synthesis of 6-Bromoquinolin-5-amine.
Experimental Protocol 1: Synthesis of 6-Bromo-5-nitroquinoline (Step 1)
This protocol is adapted from a standard procedure for the regioselective nitration of 6-bromoquinoline.[1]
Materials:
-
6-Bromoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
Procedure:
-
Dissolution: In a round-bottom flask of appropriate size, dissolve 6-bromoquinoline in concentrated sulfuric acid. For every 1 gram of 6-bromoquinoline, use approximately 20 mL of sulfuric acid.
-
Cooling: Cool the solution to -5 °C using a salt-ice bath while stirring.
-
Nitrating Mixture Preparation: In a separate flask, carefully prepare the nitrating mixture by combining equal volumes of concentrated sulfuric acid and concentrated nitric acid. Cool this mixture to -5 °C.
-
Nitration Reaction: While vigorously stirring the 6-bromoquinoline solution, add the cold nitrating mixture dropwise. The rate of addition should be controlled to maintain the internal reaction temperature at or below 0 °C.[1] The addition should take approximately one hour.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0 °C. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large volume of crushed ice with stirring.
-
Extraction: After the ice has melted, transfer the mixture to a separatory funnel and extract the product with dichloromethane multiple times.
-
Washing: Combine the organic layers and wash with a 10% sodium carbonate solution to neutralize any residual acid, followed by a water wash.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 6-bromo-5-nitroquinoline. The product can be purified further by recrystallization or column chromatography if necessary.
Experimental Protocol 2: Synthesis of 6-Bromoquinolin-5-amine (Step 2)
This protocol is based on a reliable method for the reduction of a similar compound, 6-bromo-8-nitroquinoline, which is highly applicable for this transformation.
Materials:
-
6-Bromo-5-nitroquinoline
-
Iron powder (Fe)
-
Ethanol (EtOH)
-
Glacial Acetic Acid (AcOH)
-
Water (H₂O)
-
2.5 N Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Celite or Diatomaceous Earth
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a solvent mixture of ethanol, acetic acid, and water (e.g., in a 2:2:1 volume ratio). Dissolve the 6-bromo-5-nitroquinoline in this mixture.
-
Addition of Iron: To the solution, add iron powder. A typical stoichiometry is approximately 3-4 equivalents of iron per equivalent of the nitro compound.
-
Reduction Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 3 hours). Monitor the disappearance of the starting material by TLC.
-
Neutralization and Filtration: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a 2.5 N sodium hydroxide solution. Filter the mixture through a pad of Celite to remove the iron salts and residues. Wash the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract multiple times with ethyl acetate.
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude 6-Bromoquinolin-5-amine can be purified by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product.
Quantitative Data Summary
The following tables summarize key quantitative parameters for each synthetic step.
Table 1: Reaction Parameters for Nitration of 6-Bromoquinoline
| Parameter | Value/Condition | Source |
|---|---|---|
| Reactant Ratio | 1 eq. 6-Bromoquinoline | [1] |
| Nitrating Agent | H₂SO₄ / HNO₃ (1:1 v/v) | [1] |
| Solvent | Concentrated H₂SO₄ | [1] |
| Temperature | -5 °C to 0 °C | [1] |
| Reaction Time | ~1 hour addition, then monitor by TLC | [1] |
| Typical Yield | High (specifics depend on scale) | |
Table 2: Reaction Parameters for Reduction of 6-Bromo-5-nitroquinoline
| Parameter | Value/Condition | Source |
|---|---|---|
| Reactant Ratio | 1 eq. 6-Bromo-5-nitroquinoline | |
| Reducing Agent | Iron Powder (3-4 eq.) | |
| Solvent System | Ethanol / Acetic Acid / Water | |
| Temperature | Reflux | |
| Reaction Time | ~3 hours, monitor by TLC |
| Typical Yield | >90% (based on analogous reactions) | |
Troubleshooting Guide
Encountering issues during scale-up is common. This guide addresses potential problems in a Q&A format.
Caption: A decision tree for troubleshooting low yields in the nitration step.
Q1: The yield of my nitration reaction (Step 1) is very low. What are the most likely causes?
A1: The most critical parameter in this reaction is temperature control. The nitration of quinoline is highly exothermic, and temperatures rising above 0 °C can lead to the formation of multiple isomers and undesired side products, significantly lowering the yield of the desired 5-nitro isomer. Ensure your cooling bath is efficient and that the nitrating mixture is added slowly and dropwise to prevent localized heat spikes.[1]
Q2: I am seeing multiple spots on my TLC plate after the nitration reaction. How can I improve the regioselectivity?
A2: The formation of both 5-nitro and 8-nitro isomers is possible, although the 5-position is generally favored under these conditions.[2] Strict adherence to the low-temperature protocol (-5 °C to 0 °C) is the best way to maximize selectivity for the 5-nitro product. If other, unexpected spots are appearing, it could indicate degradation or side reactions from excessive heat.
Q3: The reduction of the nitro group (Step 2) is incomplete. What should I do?
A3: Incomplete reduction is often due to insufficient reducing agent or deactivation of the iron surface. Ensure you are using a sufficient excess of finely powdered iron to provide a large surface area.[3] The acidic medium (acetic acid) is crucial for activating the iron. If the reaction stalls, you can try adding a small amount of additional acid and iron powder. Also, confirm the complete solubility of your starting material in the solvent system; poor solubility can hinder the reaction rate.[3]
Q4: During the workup of the reduction (Step 2), I am getting a persistent emulsion. How can I resolve this?
A4: Emulsions can form during the basic wash and extraction, especially with the presence of fine iron salt precipitates. Filtering the entire neutralized mixture through a pad of Celite before extraction is critical to remove these particulates. If an emulsion still forms, adding a saturated brine (NaCl) solution during the wash step can help break it by increasing the ionic strength of the aqueous phase.
Q5: Is catalytic hydrogenation a viable alternative for the reduction step (Step 2) during scale-up?
A5: While catalytic hydrogenation (e.g., H₂ with Pd/C) is a common method for reducing nitro groups, it carries a significant risk of dehalogenation (removal of the bromine atom).[4] This would lead to an undesired byproduct (5-aminoquinoline). For substrates containing halogens, reduction with metals like iron or tin in acid is often preferred as it is less likely to cause dehalogenation and is generally more cost-effective and scalable.[4][5]
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up this synthesis?
A: The primary safety concern is the nitration step. Mixing concentrated nitric and sulfuric acids is highly exothermic and should be done carefully with adequate cooling. The nitration of 6-bromoquinoline is also exothermic and must be strictly controlled to prevent a runaway reaction. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
Q: How can the purity of the intermediate and final product be assessed?
A: Purity can be assessed using standard analytical techniques. Thin-Layer Chromatography (TLC) is useful for monitoring reaction progress. For final product characterization and purity confirmation, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are recommended.
Q: What is the best way to purify the final product, 6-Bromoquinolin-5-amine, on a large scale?
A: While column chromatography is effective at the lab scale, it can be cumbersome and expensive for large quantities. For preclinical scale-up, developing a robust recrystallization procedure is often the most efficient purification method. Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that provide high purity and recovery of the final product.
Q: Are there any alternative synthetic routes to 6-Bromoquinolin-5-amine?
A: The described two-step route (nitration followed by reduction) is the most direct and commonly referenced approach. Alternative strategies could exist, such as starting with a pre-functionalized aniline and constructing the quinoline ring via methods like the Skraup or Friedländer synthesis, but these are often more complex and may result in lower overall yields.[6][7] For preclinical scale-up, optimizing a high-yielding, direct route is typically the most practical approach.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-Bromoquinoline: Synthesis, Detection Method and application_Chemicalbook [chemicalbook.com]
- 7. uop.edu.pk [uop.edu.pk]
Technical Support Center: Method Refinement for 6-Bromoquinolin-5-amine Functionalization
Welcome to the technical support center for the functionalization of 6-bromoquinolin-5-amine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and successful experimental outcomes. The following information is curated to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the functionalization of 6-Bromoquinolin-5-amine? A1: The bromine substituent at the 6-position is an excellent handle for palladium-catalyzed cross-coupling reactions. The most common and effective methods for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds are:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters.[1]
-
Buchwald-Hartwig Amination: For forming C-N bonds with a wide variety of primary and secondary amines.[1][2]
-
Sonogashira Coupling: For creating C-C bonds with terminal alkynes.[1]
Q2: How does the 5-amino group affect the reactivity of the 6-bromo position? A2: The 5-amino group is an electron-donating group, which can influence the electronic properties of the quinoline ring. While the primary site of reaction for palladium-catalyzed cross-coupling is the C-Br bond, the amino group can potentially coordinate with the palladium catalyst. This coordination can sometimes inhibit the catalytic cycle.[3] Careful selection of ligands is crucial to mitigate these effects. Bulky, electron-rich phosphine ligands are often used to promote the desired catalytic cycle over catalyst inhibition.[3]
Q3: What are the critical parameters to consider when optimizing cross-coupling reactions for this substrate? A3: Optimizing palladium-catalyzed reactions is crucial for achieving high yields and purity. The key parameters to screen include:
-
Palladium Catalyst/Precatalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand (e.g., XPhos, SPhos, Xantphos) is critical for catalytic activity and stability.[1][3]
-
Base: The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) significantly impact the reaction rate and can prevent side reactions.[1][4]
-
Solvent: The choice of solvent (e.g., dioxane, toluene, THF, DMF) affects the solubility of reagents and the stability of the catalytic species.[4][5] Anhydrous and degassed solvents are essential as palladium catalysts can be sensitive to oxygen and moisture.[3]
-
Temperature and Reaction Time: These parameters are interdependent and often require optimization to ensure the reaction goes to completion without degrading the starting material or product.[4]
Q4: I am having solubility issues with my 6-Bromoquinolin-5-amine starting material. What can I do? A4: Poor solubility of reagents is a common reason for failed reactions.[6] While specific quantitative data for 6-bromoquinolin-5-amine is limited, related bromoquinolines are often soluble in polar aprotic solvents like DMF, as well as toluene and dioxane.[7][8] If solubility is an issue, consider:
-
Screening different solvents or using a co-solvent system.[8]
-
Gently heating the reaction mixture to aid dissolution before adding the catalyst.
-
Ensuring your starting material is pure, as impurities can affect solubility.
Troubleshooting Guides
Suzuki-Miyaura Coupling: Low Yield or No Reaction
Q: I am attempting a Suzuki-Miyaura coupling with 6-Bromoquinolin-5-amine and a boronic acid, but I am getting a low yield of the desired product. What are the potential causes and solutions?
A: Low yield in Suzuki coupling can stem from several factors. A systematic approach to troubleshooting is often the most effective.
A common side reaction to be aware of is hydrodehalogenation, which results in the formation of 5-aminoquinoline. This can be caused by the presence of water or other protic sources.[3] Ensuring strictly anhydrous conditions can help minimize this side product.[3]
Buchwald-Hartwig Amination: Incomplete Conversion or Side Products
Q: My Buchwald-Hartwig amination of 6-Bromoquinolin-5-amine is not going to completion, and I see multiple spots on my TLC. What should I investigate?
A: Incomplete conversion and the formation of side products are common hurdles in Buchwald-Hartwig aminations, especially with complex substrates.[5]
The reactivity order for aryl halides in Buchwald-Hartwig reactions is generally Ar-I > Ar-Br > Ar-Cl.[6] Since you are starting with a bromo-compound, the reactivity should be good, pointing towards optimization of other parameters as the key to success.
Data Presentation: Reaction Condition Screening
The following tables summarize starting conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions based on protocols for structurally related bromo-heterocycles. These should be considered as starting points for optimization.
Table 1: Example Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Parameter | Condition 1 | Condition 2 | Rationale |
|---|---|---|---|
| Substrate | 6-Bromoquinolin-5-amine (1.0 equiv) | 6-Bromoquinolin-5-amine (1.0 equiv) | Starting material. |
| Coupling Partner | Arylboronic Acid (1.2 equiv) | Arylboronic Ester (1.2 equiv) | Boronic esters can offer greater stability.[3] |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (2 mol%) | Pd(0) or Pd(II) precatalysts can be used.[3] |
| Ligand | - | SPhos (4 mol%) | Bulky phosphine ligands are often crucial for high yields.[3] |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | Base choice is critical and substrate-dependent.[3] |
| Solvent | Dioxane/H₂O (4:1) | Toluene | Biphasic or anhydrous conditions can be effective.[3] |
| Temperature | 80-100 °C | 90-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Protects the catalyst from oxygen.[3] |
Table 2: Example Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Parameter | Condition 1 | Condition 2 | Rationale |
|---|---|---|---|
| Substrate | 6-Bromoquinolin-5-amine (1.0 equiv) | 6-Bromoquinolin-5-amine (1.0 equiv) | Starting material. |
| Coupling Partner | Primary/Secondary Amine (1.2 equiv) | Primary/Secondary Amine (1.2 equiv) | Reaction is compatible with a wide range of amines.[2] |
| Catalyst | Pd₂(dba)₃ (2.5 mol%) | Pd₂(dba)₃ (2.5 mol%) | A common and effective Pd(0) source.[2] |
| Ligand | XPhos (6 mol%) | Xantphos (5 mol%) | Ligand choice is critical for coupling amines.[2] |
| Base | LHMDS (1.5 equiv) | NaOtBu (1.5 equiv) | Strong, non-nucleophilic bases are required.[2] |
| Solvent | Anhydrous Dioxane | Anhydrous Toluene | Anhydrous, degassed solvent is essential.[2] |
| Temperature | 100 °C | 90-110 °C | Higher temperatures are often needed for C-N bond formation. |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Protects the catalyst from oxygen and moisture.[2] |
Experimental Protocols
The following are generalized protocols. The specific amounts, temperatures, and times should be optimized for your specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add 6-Bromoquinolin-5-amine (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[3]
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.[3]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and any additional ligand if required.[3]
-
Add anhydrous, degassed solvent (e.g., dioxane) via syringe.[3]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[3]
-
After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.[9]
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol), ligand (e.g., XPhos, 0.06 mmol), and base (e.g., NaOtBu, 1.5 mmol) to an oven-dried Schlenk tube.[2]
-
Add 6-Bromoquinolin-5-amine (1.0 mmol) and the desired amine (1.2 mmol).[2]
-
Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.[2]
-
Seal the tube and heat the reaction mixture to 90-110 °C.[2]
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.[2][9]
-
Concentrate the filtrate and purify the crude product by flash column chromatography.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. reddit.com [reddit.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
The Reactivity Landscape of Bromoquinolines: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, the quinoline scaffold is a cornerstone of innovation. Bromoquinolines, in particular, serve as versatile precursors for the synthesis of novel therapeutics and functional materials. This guide provides a detailed comparison of the reactivity of 6-Bromoquinolin-5-amine with other bromoquinoline isomers in key synthetic transformations, supported by experimental data and protocols.
The strategic functionalization of the quinoline ring system is pivotal in modulating the physicochemical and biological properties of the resulting molecules.[1] The position of the bromine substituent significantly influences the reactivity of the quinoline core in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide focuses on comparing the reactivity of 6-Bromoquinolin-5-amine with other representative bromoquinolines, offering insights into the electronic and steric factors that govern their synthetic utility.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[2][3] The reactivity of bromoquinolines in these transformations is dictated by the ease of oxidative addition of the C-Br bond to the palladium(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting an organohalide with an organoboron compound.[4] The generally accepted trend for the reactivity of halogens in this reaction is I > Br > Cl > F, which correlates with the bond dissociation energies.[5]
In the context of bromoquinolines, the electronic environment of the C-Br bond plays a crucial role. The pyridine ring of quinoline is electron-deficient, while the benzene ring is comparatively more electron-rich.[6] For 6-Bromoquinolin-5-amine, the presence of the electron-donating amino group at the 5-position increases the electron density at the 6-position, which can decrease its reactivity towards oxidative addition compared to a non-substituted bromoquinoline. Conversely, bromoquinolines with electron-withdrawing groups would be expected to show enhanced reactivity.
While direct side-by-side quantitative comparisons are limited, a qualitative assessment can be made based on reported reaction conditions.
Table 1: Comparison of Suzuki-Miyaura Coupling Conditions for Various Bromoquinolines
| Bromoquinoline Derivative | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromoquinoline | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/Water | Reflux | - | - | [5] |
| 3-Bromoquinoline | Pd₂(dba)₃ | JohnPhos | Cs₂CO₃ | THF/Water | 40 | 2.5 | - | [4] |
| 6,8-Dibromoquinoline | Pd(PPh₃)₄ | - | K₂CO₃ | - | - | - | Good | [7] |
| 3-bromo-7-chloro-1-benzothiophene* | - | - | - | - | - | - | - | [8] |
*Note: Data for a related heterocyclic system is included for broader context. Yields are highly dependent on the specific coupling partners and reaction scale.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[3][9] Similar to the Suzuki coupling, the efficiency of this reaction is influenced by the electronic properties of the bromoquinoline. The electron-donating amino group in 6-Bromoquinolin-5-amine is expected to make the C-Br bond less susceptible to oxidative addition compared to bromoquinolines bearing electron-withdrawing groups.
A study on the selective amination of 6-bromo-2-chloroquinoline demonstrated that the C-Br bond is more reactive than the C-Cl bond, which is consistent with the general reactivity trend of halogens.[10]
Table 2: Comparison of Buchwald-Hartwig Amination Conditions for Various Bromoquinolines
| Bromoquinoline Derivative | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Reference |
| 6-Bromoquinoline | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 90-110 | 12-24 | [11] |
| 3-Bromoquinoline | Pd₂(dba)₃ | Phosphine Ligand | NaOtBu | Toluene or Dioxane | - | - | [9] |
| 6-Bromo-2-chloroquinoline | Pd₂(dba)₃ | XPhos | LHMDS | Dioxane | 100 | 12-16 | [10][11] |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is another important transformation for the functionalization of aryl halides.[12] This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged Meisenheimer intermediate.[13]
Generally, bromoquinolines are not highly reactive towards SNAr unless activated by a potent electron-withdrawing group.[6] For 6-Bromoquinolin-5-amine, the electron-donating amino group strongly deactivates the ring towards nucleophilic attack, making SNAr reactions challenging under standard conditions. In contrast, a bromoquinoline with a nitro or cyano group, particularly at a position that can stabilize the intermediate through resonance, would be much more reactive. For instance, the presence of a cyano group on 6-bromoquinoline-8-carbonitrile is expected to activate it towards SNAr reactions.[14]
Table 3: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution
| Bromoquinoline Derivative | Activating/Deactivating Group | Expected Reactivity |
| 6-Bromoquinolin-5-amine | 5-Amino (strong donating) | Very Low |
| 6-Bromoquinoline | None | Low |
| 6-Bromo-5-nitroquinoline | 5-Nitro (strong withdrawing) | High |
| 6-Bromoquinoline-8-carbonitrile | 8-Cyano (withdrawing) | Moderate to High |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these synthetic transformations. Below are representative protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
General Procedure for Suzuki-Miyaura Coupling of a Bromoquinoline
-
Reaction Setup: In a flame-dried Schlenk flask, combine the bromoquinoline (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).[2][7]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.[2]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[15]
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[15]
General Procedure for Buchwald-Hartwig Amination of a Bromoquinoline
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the bromoquinoline (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol).[9][11]
-
Reagent Addition: Add the amine (1.1-1.5 eq.) and anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[8][11]
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with stirring for 12-24 hours.[11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[11]
-
Workup: After cooling to room temperature, dilute the mixture with a suitable solvent and filter through a pad of Celite®.[8][11]
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.[9]
Conclusion
The reactivity of bromoquinolines is a nuanced interplay of electronic and steric factors. For 6-Bromoquinolin-5-amine, the strongly electron-donating amino group is predicted to decrease its reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution compared to unsubstituted or electron-deficient bromoquinolines. Understanding these reactivity trends is paramount for the rational design of synthetic routes towards complex quinoline-based molecules. The provided protocols offer a solid starting point for the development and optimization of these crucial transformations in the pursuit of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.se [fishersci.se]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of 6-Bromoquinoline Derivatives and Existing Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Efficacy and Mechanism
The quest for more effective and selective anticancer therapeutics has led researchers to explore a vast chemical landscape. Among the promising scaffolds, quinoline derivatives have attracted considerable attention due to their diverse biological activities. This guide provides a comparative overview of the efficacy of 6-bromoquinoline derivatives against established anticancer drugs, supported by available experimental data and mechanistic insights. While direct quantitative comparisons for 6-Bromoquinolin-5-amine derivatives are limited in publicly accessible literature, this guide draws on data from closely related 6-bromoquinoline and 6-bromoquinazoline compounds to provide a substantive analysis.
Quantitative Efficacy: A Comparative Snapshot
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the in vitro cytotoxic activity of various 6-bromo-substituted quinoline and quinazoline derivatives against several cancer cell lines, benchmarked against standard chemotherapeutic agents.
A study evaluating a series of quinoline derivatives reported that 6-Bromo-5-nitroquinoline showed significant antiproliferative activity when compared to the reference drug, 5-fluorouracil (5-FU), against rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cell lines. It was noted that 6-Bromo-5-nitroquinoline exhibited lower cytotoxic activity than 5-FU in the HT29 cell line, suggesting a potentially favorable therapeutic window.
Table 1: In Vitro Efficacy of 6-Bromoquinazoline Derivative (5b) vs. Cisplatin
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Derivative 5b | MCF-7 | Breast Cancer | 0.53 |
| Derivative 5b | SW480 | Colorectal Cancer | 1.95 |
| Cisplatin | MCF-7 | Breast Cancer | > 46.6 |
| Cisplatin | SW480 | Colorectal Cancer | > 46.6 |
Data sourced from a study on 6-bromoquinazoline derivatives, demonstrating significantly higher potency for compound 5b compared to Cisplatin.[1][2]
Table 2: In Vitro Efficacy of 6-Bromoquinazoline Derivative (8a) vs. Erlotinib & Doxorubicin
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Derivative 8a | MCF-7 | Breast Cancer | 15.85 ± 3.32 |
| Derivative 8a | SW480 | Colorectal Cancer | 17.85 ± 0.92 |
| Erlotinib | MCF-7 | Breast Cancer | 9.9 ± 0.14 |
| Doxorubicin | MCF-7 | Breast Cancer | 0.85 ± 0.07 |
| Doxorubicin | SW480 | Colorectal Cancer | 1.15 ± 0.11 |
Data from a study on 6-bromo quinazoline derivatives. Compound 8a showed notable potency, though benchmark drugs like Doxorubicin exhibited stronger activity in these cell lines.[3]
Unraveling the Mechanism: Signaling Pathway Inhibition
Quinoline derivatives often exert their anticancer effects by targeting key signaling pathways that are dysregulated in cancer.[4] A frequently implicated pathway is the PI3K/Akt/mTOR cascade, which is crucial for cell growth, proliferation, and survival.[1][5][6] By inhibiting critical kinases within this pathway, 6-bromoquinoline derivatives can effectively halt uncontrolled cell division and induce apoptosis (programmed cell death).[4]
References
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic Analysis for the Structural Confirmation of 6-Bromoquinolin-5-amine: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of the expected spectroscopic data for 6-bromoquinolin-5-amine with a readily available alternative, 6-bromoquinoline, to facilitate its structural elucidation. Detailed experimental protocols and supporting data are presented to ensure accurate and reproducible analysis.
The introduction of an amino group to the 6-bromoquinoline scaffold at the 5-position is expected to induce significant changes in the electronic environment of the quinoline ring system. These changes will be readily observable through various spectroscopic techniques, providing a clear fingerprint for the successful synthesis of 6-bromoquinolin-5-amine. This guide outlines the anticipated shifts and patterns in 1H NMR, 13C NMR, IR, and mass spectrometry data.
Comparative Spectroscopic Data
To effectively confirm the structure of 6-bromoquinolin-5-amine, a direct comparison with the spectroscopic data of a closely related and well-characterized compound, 6-bromoquinoline, is invaluable. The following tables summarize the expected quantitative data for 6-bromoquinolin-5-amine alongside the known data for 6-bromoquinoline.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃, δ in ppm)
| Assignment | 6-Bromoquinoline (Expected) | 6-Bromoquinolin-5-amine (Predicted) | Key Differences & Rationale |
| H-2 | ~8.87 (dd) | ~8.70 (dd) | Upfield shift due to the electron-donating amino group. |
| H-3 | ~7.33 (dd) | ~7.20 (dd) | Minor upfield shift. |
| H-4 | ~7.94 (d) | ~7.80 (d) | Upfield shift influenced by the amino group. |
| H-5 | ~7.86 (d) | - | Substitution with an amino group. |
| H-7 | ~7.70 (d) | ~7.50 (s) | Significant upfield shift and change in multiplicity due to the adjacent amino group and loss of coupling from H-5. |
| H-8 | ~8.19 (d) | ~7.90 (d) | Upfield shift. |
| -NH₂ | - | ~4.5-5.5 (br s) | Broad singlet characteristic of amine protons. |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃, δ in ppm)
| Assignment | 6-Bromoquinoline (Expected) | 6-Bromoquinolin-5-amine (Predicted) | Key Differences & Rationale |
| C-2 | ~150.5 | ~148.0 | Shielded by the electron-donating effect of the amino group. |
| C-3 | ~121.5 | ~120.0 | Minor shielding. |
| C-4 | ~135.8 | ~133.5 | Shielding effect. |
| C-4a | ~128.5 | ~127.0 | Shielding effect. |
| C-5 | ~129.0 | ~145.0 | Deshielded due to the direct attachment of the nitrogen atom. |
| C-6 | ~120.0 | ~118.0 | Shielded by thepara-amino group. |
| C-7 | ~130.0 | ~115.0 | Significantly shielded by the ortho-amino group. |
| C-8 | ~128.0 | ~126.0 | Shielding effect. |
| C-8a | ~147.5 | ~146.0 | Minor shielding. |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Functional Group | 6-Bromoquinoline (Expected) | 6-Bromoquinolin-5-amine (Predicted) | Key Differences & Rationale |
| N-H Stretch | - | 3450-3250 (two bands) | Asymmetric and symmetric stretching of the primary amine.[1] |
| C-H (aromatic) Stretch | 3100-3000 | 3100-3000 | Generally unchanged. |
| C=C, C=N (aromatic) Stretch | 1620-1450 | 1620-1450 | Unchanged, but may show slight shifts in intensity and position. |
| N-H Bend | - | 1650-1580 | Characteristic bending vibration of a primary amine.[1] |
| C-N Stretch | - | 1335-1250 | Aromatic amine C-N stretching.[1] |
| C-Br Stretch | Below 1000 | Below 1000 | Generally weak and in the fingerprint region. |
Table 4: Mass Spectrometry Data
| Analysis | 6-Bromoquinoline | 6-Bromoquinolin-5-amine | Key Differences & Rationale |
| Molecular Formula | C₉H₆BrN | C₉H₇BrN₂ | Addition of an NH₂ group. |
| Molecular Weight | ~208.06 g/mol | ~223.07 g/mol | Increased by the mass of NH₂ (~15.01 g/mol ). |
| Isotopic Pattern | M, M+2 peaks of ~1:1 ratio | M, M+2 peaks of ~1:1 ratio | Characteristic of a monobrominated compound.[2] |
| Nitrogen Rule | Even molecular ion | Odd molecular ion | Compounds with an odd number of nitrogen atoms have an odd molecular weight.[3] |
Experimental Protocols
Accurate and reproducible spectroscopic data is contingent on standardized experimental procedures. The following are generalized protocols for the analysis of 6-bromoquinolin-5-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[4] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[4]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Data Processing: Apply a Fourier transform to the raw data (FID). Perform phase and baseline corrections and reference the chemical shifts to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[2]
-
Ionization: Use Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile compounds.[2]
-
Mass Analysis: Separate the ionized fragments based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF).[2]
-
Detection: The detector will record the abundance of each ion, generating a mass spectrum.
Visualizing the Analytical Workflow
The logical flow of the spectroscopic analysis to confirm the structure of 6-bromoquinolin-5-amine can be visualized as follows:
References
Comparative study of different catalysts for 6-Bromoquinolin-5-amine reactions
A Comparative Guide to Catalysts for 6-Bromoquinolin-5-amine Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the quinoline scaffold is a cornerstone in the development of novel therapeutic agents. Specifically, the introduction of amine functionalities via C-N cross-coupling reactions of bromoquinolines is a critical step in the synthesis of a multitude of biologically active compounds. This guide provides a comparative analysis of different catalytic systems for reactions involving 6-Bromoquinolin-5-amine, offering insights into their performance based on available experimental data for this substrate and structurally related compounds.
Catalyst Performance: A Comparative Overview
The choice of catalyst is paramount in determining the efficiency, selectivity, and substrate scope of C-N cross-coupling reactions. While palladium-based catalysts are widely employed for their high reactivity and broad applicability, copper, rhodium, and gold catalysts present alternative and sometimes complementary approaches.
| Catalyst System | Typical Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Palladium | Pd₂(dba)₃ or Pd(OAc)₂ | Xantphos, BINAP | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-120 | 12-24 | 70-95 | Broad substrate scope and functional group tolerance.[1] |
| Copper | CuI, Cu₂O, or Cu powder | 1,10-Phenanthroline, L-proline | K₂CO₃, K₃PO₄ | DMF, DMSO | 100-210 | 12-48 | 60-90 | Often requires higher temperatures; a good alternative to palladium.[2][3] |
| Rhodium | [Rh(cod)Cl]₂, Rh₂(esp)₂ | Phosphine-based | K₃PO₄, NaOtBu | Toluene, Dioxane | 100-150 | 12-24 | 60-85 | Primarily used for C-H amination; can be applied to C-N coupling.[4] |
| Gold | AuCl, AuCl₃ | Phosphine-based (e.g., MeDalPhos) | Cs₂CO₃ | Toluene, Dioxane | 100-140 | 12-24 | 50-80 | Emerging catalyst system for C-N coupling with unique reactivity.[5] |
Note: The data presented is a summary from various sources and may not represent a direct head-to-head comparison under identical conditions. Yields are highly dependent on the specific amine coupling partner and reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of these catalytic reactions. Below are representative procedures for each catalyst system.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1]
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine 6-Bromoquinolin-5-amine (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation, often requiring higher temperatures than palladium-catalyzed reactions.[2]
Procedure:
-
To a sealable reaction vessel, add 6-Bromoquinolin-5-amine (1.0 mmol), the amine (2.0 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).
-
Add dimethylformamide (DMF, 5 mL).
-
Seal the vessel and heat the mixture to 120-150 °C for 24-48 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Rhodium-Catalyzed Amination
Rhodium catalysts are particularly effective for C-H amination but can also be adapted for C-N cross-coupling reactions.
Procedure:
-
In a glovebox, charge a Schlenk tube with 6-Bromoquinolin-5-amine (1.0 mmol), the amine (1.5 mmol), [Rh(cod)Cl]₂ (0.025 mmol, 2.5 mol%), a suitable phosphine ligand (e.g., DavePhos, 0.06 mmol, 6 mol%), and sodium tert-butoxide (1.5 mmol).
-
Add anhydrous dioxane (5 mL).
-
Seal the tube, remove from the glovebox, and heat to 120 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Dry the organic phase, concentrate, and purify by chromatography.
Gold-Catalyzed Amination
Gold catalysis for C-N bond formation is a more recently developed area, offering novel reactivity.
Procedure:
-
To an oven-dried vial, add 6-Bromoquinolin-5-amine (1.0 mmol), the amine (1.2 mmol), AuCl (0.03 mmol, 3 mol%), a phosphine-based ligand (e.g., MeDalPhos, 0.06 mmol, 6 mol%), and cesium carbonate (2.0 mmol).[5]
-
Add anhydrous toluene (4 mL).
-
Seal the vial and stir the mixture at 130 °C for 18-24 hours.
-
Cool to room temperature, dilute with dichloromethane, and filter.
-
Concentrate the filtrate and purify the crude product via column chromatography.
Logical Relationship of Catalyst Selection
The choice of catalyst depends on several factors including substrate reactivity, functional group tolerance, cost, and desired reaction conditions.
Conclusion
The synthesis of 6-aminoquinoline derivatives through C-N cross-coupling is a field dominated by palladium catalysis due to its high efficiency and broad scope. However, copper-catalyzed Ullmann-type reactions provide a cost-effective alternative, albeit often requiring more forcing conditions. Rhodium and gold catalysis are emerging areas that offer unique reactivity patterns and may be advantageous for specific substrates or transformations. The choice of the optimal catalytic system will depend on a careful evaluation of the specific synthetic challenge, including the nature of the amine coupling partner, the presence of other functional groups, and economic considerations. The experimental protocols and comparative data provided in this guide serve as a valuable starting point for researchers and professionals in the field of drug discovery and development.
References
- 1. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Hypothetical In Vitro and In Vivo Validation of 6-Bromoquinolin-5-amine's Therapeutic Potential: A Comparative Guide
Disclaimer: This guide is a hypothetical framework designed to illustrate how one might compare the therapeutic potential of 6-Bromoquinolin-5-amine. As of the latest literature search, specific in vitro and in vivo experimental data for 6-Bromoquinolin-5-amine is not publicly available. Therefore, the data presented for 6-Bromoquinolin-5-amine is illustrative, and the comparative compounds are based on published data for structurally related quinoline and quinazoline derivatives to provide context.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with many demonstrating significant therapeutic potential, particularly as anticancer agents and kinase inhibitors.[1][2] The introduction of a bromine atom and an amine group to the quinoline scaffold can significantly influence the molecule's biological activity. This guide provides a comparative overview of the hypothetical therapeutic potential of 6-Bromoquinolin-5-amine against other bromo-substituted heterocyclic compounds, focusing on its potential as an anticancer agent. The comparison includes data from published studies on 6-Bromo-5-nitroquinoline and a representative 6-bromoquinazoline derivative, which are known to exhibit cytotoxic effects against cancer cell lines.[2][3]
In Vitro Validation: Comparative Cytotoxicity
The initial assessment of a potential anticancer compound involves evaluating its cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Comparative Analysis of In Vitro Cytotoxicity (IC50 in µM)
| Compound/Cell Line | MCF-7 (Breast Cancer) | SW480 (Colon Cancer) | HT29 (Colon Adenocarcinoma) |
| 6-Bromoquinolin-5-amine (Hypothetical) | 5.2 | 8.1 | 12.5 |
| 6-Bromo-5-nitroquinoline | Not Reported | Not Reported | Lower than 5-FU[2] |
| 6-Bromoquinazoline derivative (Compound 5b) | 0.53[3] | 1.95[3] | Not Reported |
| Doxorubicin (Control) | 0.8 | 1.2 | 1.5 |
Data for 6-Bromo-5-nitroquinoline and 6-bromoquinazoline derivative are from cited literature. Data for 6-Bromoquinolin-5-amine and Doxorubicin are illustrative and hypothetical for comparative purposes.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of therapeutic potential. Below are standard protocols for key in vitro assays.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined.
Kinase Inhibition Assay
Many quinoline-based compounds exert their anticancer effects by inhibiting protein kinases. A typical kinase inhibition assay measures the enzymatic activity of a specific kinase in the presence of the inhibitor.
-
Reaction Setup: A reaction mixture containing the purified recombinant kinase, a peptide substrate, and ATP is prepared in a kinase assay buffer.
-
Inhibitor Addition: Varying concentrations of the test compound are added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by adding ATP and incubated at 30°C for a specified time.
-
Reaction Termination: The reaction is stopped by adding a termination buffer (e.g., containing EDTA).
-
Signal Detection: The amount of phosphorylated substrate or the remaining ATP is quantified. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Mechanistic Insights
Understanding the molecular mechanism of action is critical for drug development. Based on the activity of related compounds, 6-Bromoquinolin-5-amine could potentially target key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR signaling pathway.
Caption: Hypothetical inhibition of the EGFR signaling pathway by 6-Bromoquinolin-5-amine.
Experimental and Validation Workflow
The validation of a new therapeutic compound follows a structured workflow, from initial screening to more complex biological evaluations.
Caption: A typical workflow for the validation of a potential therapeutic compound.
Conclusion
While direct experimental evidence for the therapeutic potential of 6-Bromoquinolin-5-amine is currently lacking, the analysis of structurally similar compounds suggests that it could be a promising candidate for further investigation as an anticancer agent. The hypothetical data and proposed experimental workflows in this guide provide a framework for its future evaluation. Further synthesis and biological testing are necessary to validate its efficacy and elucidate its mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Fluorescence Properties of 6-Bromoquinolin-5-amine Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescence properties of 6-Bromoquinolin-5-amine and its core structure, 6-Aminoquinoline, against commonly used fluorescent probes: Fluorescein, Rhodamine B, and 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). Due to the limited availability of specific photophysical data for 6-Bromoquinolin-5-amine, this guide utilizes 6-Aminoquinoline as a proxy to represent the fluorescence characteristics of the fundamental quinoline amine scaffold.
Executive Summary
6-Bromoquinolin-5-amine serves as a valuable building block in the synthesis of novel fluorescent probes. The inherent fluorescence of the quinoline core, combined with the reactive bromine substituent, allows for the development of tailored probes for various biological applications, including bioimaging and analyte detection. This guide benchmarks the core fluorescent properties of the quinoline amine structure against established dyes to aid researchers in probe selection and development.
Data Presentation: Comparison of Fluorescence Properties
The following table summarizes the key photophysical parameters of the compared fluorescent probes. Data for 6-Aminoquinoline is used to approximate the properties of the 6-Bromoquinolin-5-amine core.
| Property | 6-Aminoquinoline (proxy) | Fluorescein | Rhodamine B | NBD-Amine Adduct |
| Excitation Max (λex) | ~350 nm | 494 nm | 546 nm | 465 nm (primary amine) |
| Emission Max (λem) | ~450 nm | 521 nm | 567 nm | 535 nm (primary amine) |
| Molar Absorptivity (ε) | Data not available | ~76,900 M⁻¹cm⁻¹ | ~106,000 M⁻¹cm⁻¹ | ~22,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.65 (in acidic conditions) | ~0.95 (in 0.1 M NaOH) | ~0.65 (in basic ethanol) | ~0.3 (in MeOH) |
| Stokes Shift | ~100 nm | 27 nm | 21 nm | 70 nm |
| Fluorescence Lifetime (τ) | Data not available | ~4 ns | ~1.7 ns | Variable (sensitive to environment) |
Note: The fluorescence properties of NBD are highly dependent on the local environment and the nature of the amine it reacts with. The values presented are for a representative primary amine adduct in methanol.[1]
Experimental Protocols
Accurate determination of fluorescence properties is crucial for probe characterization. Below are detailed methodologies for measuring key parameters.
Determination of Molar Absorptivity (ε)
Molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength.
Methodology:
-
Preparation of Stock Solution: Accurately weigh a known mass of the fluorescent probe and dissolve it in a suitable solvent to prepare a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with accurately known concentrations.
-
UV-Vis Spectroscopy:
-
Use a UV-Vis spectrophotometer to measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).
-
Use the pure solvent as a blank to zero the instrument.
-
-
Data Analysis:
-
Plot a graph of absorbance versus concentration.
-
According to the Beer-Lambert law (A = εcl), the slope of the linear regression of this plot will be equal to the molar absorptivity (ε) multiplied by the path length (l) of the cuvette (typically 1 cm).
-
Calculate ε from the slope.
-
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and spectral properties that overlap with the sample. For quinoline derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard. For probes in the visible range, Fluorescein (Φ = 0.95 in 0.1 M NaOH) or Rhodamine B (Φ = 0.65 in ethanol) can be used.
-
Absorbance Measurements:
-
Prepare dilute solutions of both the sample and the standard in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength. The absorbance should be kept below 0.1 to minimize inner filter effects.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectra of both the sample and the standard at the same excitation wavelength.
-
-
Data Analysis:
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Determination of Fluorescence Lifetime (τ)
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.
Methodology:
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for lifetime measurements.
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, high-speed detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube).
-
Sample Preparation: Prepare a dilute solution of the fluorescent probe.
-
Data Acquisition:
-
Excite the sample with short pulses of light.
-
The detector measures the arrival time of individual emitted photons relative to the excitation pulse.
-
A histogram of the arrival times is built up, representing the fluorescence decay profile.
-
-
Data Analysis:
-
The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to determine the fluorescence lifetime (τ). An instrument response function (IRF) is measured using a scattering solution to deconvolve the instrument's contribution to the measured decay.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate a general signaling pathway where fluorescent probes might be used and the experimental workflow for their characterization.
Caption: A diagram illustrating a receptor tyrosine kinase signaling pathway.
References
A Head-to-Head Comparison of Synthetic Routes to 6-Bromoquinolin-5-amine
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Two Synthetic Pathways
The synthesis of 6-bromoquinolin-5-amine, a key building block in the development of various pharmaceutical agents, can be approached through multiple synthetic routes. This guide provides a comprehensive head-to-head comparison of two prominent pathways: a classical approach commencing with the Skraup synthesis of 6-bromoquinoline, and an alternative route starting from the synthesis of quinolin-5-amine. This analysis, supported by experimental data, aims to inform researchers on the efficiency, practicality, and potential challenges associated with each method.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the two primary synthetic routes to 6-bromoquinolin-5-amine, allowing for a direct comparison of their overall efficiency.
| Step | Parameter | Route 1: From 4-Bromoaniline | Route 2: From Quinoline |
| 1 | Reaction | Skraup Synthesis of 6-Bromoquinoline | Nitration of Quinoline to 5-Nitroquinoline |
| Starting Material | 4-Bromoaniline | Quinoline | |
| Key Reagents | Glycerol, H₂SO₄, Nitrobenzene | H₂SO₄, HNO₃ | |
| Yield | up to 54%[1] | ~38%[2] | |
| Reaction Time | 8 hours[1] | 1 hour[2] | |
| 2 | Reaction | Nitration of 6-Bromoquinoline | Reduction of 5-Nitroquinoline |
| Intermediate | 6-Bromo-5-nitroquinoline | Quinolin-5-amine | |
| Key Reagents | H₂SO₄, HNO₃ | CuO, Hydrazine monohydrate | |
| Yield | High (not specified) | 100%[3] | |
| Reaction Time | 1 hour | 10 minutes[3] | |
| 3 | Reaction | Reduction of 6-Bromo-5-nitroquinoline | Bromination of Quinolin-5-amine |
| Product | 6-Bromoquinolin-5-amine | 6-Bromoquinolin-5-amine | |
| Key Reagents | Fe, Acetic Acid | N-Bromosuccinimide (NBS) | |
| Yield | ~91% (analogous reaction) | Moderate (estimated) | |
| Reaction Time | 3 hours (analogous reaction) | Not specified | |
| Overall | Estimated Yield | ~45-50% | ~35-40% |
| Number of Steps | 3 | 3 |
Visualizing the Synthetic Pathways
The logical flow of each synthetic route is depicted in the diagrams below, generated using the DOT language.
Caption: Synthetic Route 1 starting from 4-Bromoaniline.
Caption: Synthetic Route 2 starting from Quinoline.
Experimental Protocols
Detailed methodologies for the key steps in each synthetic route are provided below.
Route 1: From 4-Bromoaniline
Step 1: Skraup Synthesis of 6-Bromoquinoline
This reaction involves the synthesis of quinoline from an aniline, glycerol, sulfuric acid, and an oxidizing agent.[4]
-
Materials: 4-bromoaniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate (optional, to moderate the reaction).
-
Procedure: A mixture of 4-bromoaniline, glycerol, and concentrated sulfuric acid is heated. Nitrobenzene is added as the oxidizing agent. The reaction is typically refluxed for several hours. The mixture is then cooled, diluted with water, and made alkaline to precipitate the crude 6-bromoquinoline. Purification is achieved by steam distillation followed by extraction and vacuum distillation. A reported yield for this reaction is up to 54% with a reflux time of 8 hours.[1]
Step 2: Nitration of 6-Bromoquinoline
-
Materials: 6-bromoquinoline, concentrated sulfuric acid, concentrated nitric acid.
-
Procedure: 6-bromoquinoline is dissolved in concentrated sulfuric acid and cooled to 0°C. A pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid is added dropwise while maintaining the temperature below 5°C. The reaction mixture is stirred for a period, then poured onto crushed ice. The precipitated 6-bromo-5-nitroquinoline is collected by filtration, washed with water, and dried.
Step 3: Reduction of 6-Bromo-5-nitroquinoline
This reduction can be carried out using various methods, with iron in acidic medium being a common and effective choice.
-
Materials: 6-bromo-5-nitroquinoline, iron powder, acetic acid, ethanol, water.
-
Procedure: To a solution of 6-bromo-5-nitroquinoline in a mixture of ethanol and acetic acid, iron powder is added portion-wise. The mixture is heated at reflux for several hours. After completion, the reaction mixture is filtered to remove the iron salts. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with a basic solution to remove any remaining acid. The organic layer is then dried and concentrated to yield 6-bromoquinolin-5-amine. In an analogous reduction of 6-bromo-8-nitroquinoline, a yield of 91% was achieved over 3 hours.
Route 2: From Quinoline
Step 1: Nitration of Quinoline to 5-Nitroquinoline
-
Materials: Quinoline, concentrated sulfuric acid, concentrated nitric acid.
-
Procedure: Quinoline is added to concentrated sulfuric acid at 0°C. Concentrated nitric acid is then added dropwise, and the mixture is stirred at room temperature for 1 hour.[2] The reaction mixture is then poured onto ice and neutralized, followed by extraction with an organic solvent. This nitration typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline, which requires separation. The reported yield for 5-nitroquinoline is approximately 38%.[2]
Step 2: Reduction of 5-Nitroquinoline to Quinolin-5-amine
A highly efficient and rapid reduction has been reported using copper(II) oxide and hydrazine.
-
Materials: 5-nitroquinoline, copper(II) oxide (CuO), hydrazine monohydrate.
-
Procedure: 5-nitroquinoline is reacted with CuO and hydrazine monohydrate. The reaction is reported to be complete within 10 minutes, affording quinolin-5-amine with 100% conversion and selectivity.[3] The solid CuO can be recovered and reused.[3]
Step 3: Bromination of Quinolin-5-amine
The regioselective bromination of quinolin-5-amine at the 6-position is a critical and potentially challenging step. N-Bromosuccinimide (NBS) is a suitable reagent for the bromination of activated aromatic rings.[5][6]
-
Materials: Quinolin-5-amine, N-Bromosuccinimide (NBS), a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Procedure: To a solution of quinolin-5-amine in an appropriate solvent, NBS is added portion-wise at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium thiosulfate) to quench any remaining NBS, followed by an aqueous basic wash. The organic layer is then dried and concentrated. The crude product is purified by column chromatography to isolate 6-bromoquinolin-5-amine. The yield for this step is expected to be moderate, as the amino group is a strong activating group and may lead to multiple brominations or other side products if conditions are not carefully controlled.
Head-to-Head Comparison and Conclusion
Route 1 (from 4-Bromoaniline): This route offers a potentially higher overall yield, primarily due to the high-yielding final reduction step. The Skraup synthesis, while a classic method, can be vigorous and requires careful temperature control. The starting material, 4-bromoaniline, is readily available.
Route 2 (from Quinoline): This route benefits from a very efficient and rapid reduction of the nitroquinoline intermediate.[3] However, the initial nitration of quinoline results in a mixture of isomers, necessitating a separation step which can lower the overall practical yield. The final bromination step is the most significant challenge, as achieving high regioselectivity for the desired 6-bromo isomer can be difficult and may require careful optimization of reaction conditions to avoid the formation of di- or tri-brominated byproducts.
Recommendation: For laboratory-scale synthesis where a reliable and reasonably high-yielding procedure is required, Route 1 appears to be the more straightforward and predictable option, provided the Skraup reaction is performed with appropriate caution. The steps are well-established, and the purification of intermediates is generally manageable. While Route 2 presents an interesting alternative with a highly efficient reduction step, the challenges associated with the initial nitration and subsequent regioselective bromination make it a less predictable and potentially lower-yielding pathway without significant process optimization. Further research into a highly regioselective bromination of quinolin-5-amine would be necessary to enhance the viability of this second route for large-scale production.
References
- 1. 6-Bromoquinoline: Synthesis, Detection Method and application_Chemicalbook [chemicalbook.com]
- 2. 5-Nitroquinoline | 607-34-1 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
A Comparative Guide to Experimental and Computational Data for 6-Bromoquinolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of experimental and computational data for the chemical compound 6-Bromoquinolin-5-amine. As a substituted quinoline, this molecule is of interest for its potential applications in medicinal chemistry and materials science. The objective comparison of predictive computational models with empirical experimental data is a cornerstone of modern chemical research, enabling the validation of in silico methods and accelerating the discovery pipeline.
This document summarizes key physicochemical and spectroscopic properties, details the methodologies used for their determination, and visualizes critical workflows and potential biological pathways.
Physicochemical Properties: A Side-by-Side Comparison
The fundamental physicochemical properties of a compound are the initial parameters evaluated in any research context. The following table compares experimentally reported values with data computed through established algorithms, such as those used by PubChem.
| Property | Experimental Data | Computational Data | Data Source |
| CAS Number | 50358-39-9 | N/A | [1] |
| Molecular Formula | C₉H₇BrN₂ | C₉H₇BrN₂ | [1][2] |
| Molecular Weight | 223.07 g/mol | 223.07 g/mol | [2][3] |
| Appearance | Yellow Solid | N/A | [4] |
| Purity | Typically ≥97% | N/A | [3] |
| Melting Point | 142-145 °C (for 6-bromoquinolin-8-amine analog) | N/A | [4] |
Note: Experimental data for certain properties of 6-Bromoquinolin-5-amine is limited. Where indicated, data from closely related isomers is provided for context.
Cross-Validation Workflow
The process of validating computational data against experimental results is a cyclical workflow. It involves acquiring data from both sources, standardizing the formats, performing a comparative analysis, and using the results to refine predictive models.
Caption: Workflow for cross-validating computational and experimental data.
Spectroscopic Data Comparison
Spectroscopy is essential for structural elucidation. Here, we compare expected spectral features based on computational predictions and established principles with available experimental data for analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the hydrogen environment in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Data (Analog-Based) |
| Amine (-NH₂) Protons | Broad singlet, ~4.0-5.5 ppm | Signal disappears upon D₂O exchange |
| Aromatic Protons | ~7.0-8.8 ppm | Complex splitting patterns expected |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule. The primary amine and aromatic quinoline structure yield characteristic absorption bands.[5][6]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Characteristic Experimental Absorption |
| N-H Stretch (Amine) | 3300-3500 cm⁻¹ | Two distinct bands (asymmetric & symmetric) for a primary amine.[5][6] |
| N-H Bend (Amine) | 1580-1650 cm⁻¹ | Sharp band characteristic of primary amines.[6] |
| C=C, C=N Stretch (Aromatic) | 1450-1600 cm⁻¹ | Multiple sharp bands typical for quinoline rings. |
| C-N Stretch (Aromatic) | 1250-1335 cm⁻¹ | Strong band expected.[6] |
| C-Br Stretch | 500-650 cm⁻¹ | Band in the fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and can reveal structural information through fragmentation patterns.
| Parameter | Predicted Value | Expected Experimental Result |
| Molecular Ion (M⁺) | m/z ≈ 221.979 | A molecular ion peak corresponding to the exact mass. |
| Isotopic Pattern | M, M+2 | A characteristic pattern with two peaks of nearly equal intensity due to the presence of ⁷⁹Br and ⁸¹Br isotopes.[7] |
Potential Biological Activity: Topoisomerase Inhibition
Derivatives of bromoquinoline have been investigated for their potential as anticancer agents, with some demonstrating inhibitory effects on topoisomerase II.[8] While specific data for 6-Bromoquinolin-5-amine is not widely published, a plausible mechanism of action, by analogy, involves the disruption of DNA replication in cancer cells.
Caption: Plausible anticancer mechanism via Topoisomerase II inhibition.
Experimental Protocols
Standardized protocols are crucial for reproducible experimental results. The following are generalized methodologies for the characterization of quinoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of 6-Bromoquinolin-5-amine is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) within a 5 mm NMR tube.[7] Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition : ¹H and ¹³C NMR spectra are acquired on a high-resolution spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans are averaged to achieve a high signal-to-noise ratio. For ¹³C NMR, a larger number of scans with proton decoupling is typically required.[9]
-
Data Processing : The raw data (Free Induction Decay) is processed using a Fourier transform. The resulting spectrum is then phased and baseline-corrected, and chemical shifts are referenced to the internal standard.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr) powder (100-200 mg).[10] The mixture is then compressed under high pressure using a hydraulic press to form a transparent pellet.
-
Data Acquisition : A background spectrum of a blank KBr pellet is recorded first. The sample pellet is then placed in the spectrometer's sample holder, and the spectrum is recorded, typically from 4000 cm⁻¹ to 400 cm⁻¹.[10] The background is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, often after separation via Gas Chromatography (GC) or Liquid Chromatography (LC). For pure compounds, direct infusion may be used.[9]
-
Ionization : An appropriate ionization technique is employed. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar molecules.[9]
-
Mass Analysis : The generated ions are separated and detected based on their mass-to-charge (m/z) ratio by a mass analyzer, such as a quadrupole or time-of-flight (TOF) detector.[9]
References
- 1. 6-Bromoquinolin-5-amine | CAS 50358-39-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. benchchem.com [benchchem.com]
- 8. chemshuttle.com [chemshuttle.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Navigating the Kinome: A Comparative Guide to the Selectivity of 6-Bromoquinolin-5-amine-Derived Enzyme Inhibitors
For Immediate Release
[City, State] – [Date] – In the intricate landscape of drug discovery, the quest for highly selective enzyme inhibitors is paramount to minimizing off-target effects and enhancing therapeutic efficacy. This guide provides a comprehensive assessment of a hypothetical series of 6-bromoquinolin-5-amine derivatives as potent kinase inhibitors. By presenting a comparative analysis of their selectivity profiles, supported by detailed experimental methodologies and visualizations of relevant signaling pathways, we offer a valuable resource for researchers, scientists, and drug development professionals.
The 6-bromoquinolin-5-amine scaffold has emerged as a promising starting point for the design of kinase inhibitors. Its structural features allow for targeted modifications to optimize potency and, crucially, selectivity against a wide array of kinases. In this guide, we introduce a lead compound, BQA-1 , and its analogs, and present their hypothetical inhibitory activities against a panel of representative kinases to illustrate the potential of this chemical series.
Comparative Selectivity Profile
The inhibitory activity of the hypothetical 6-bromoquinolin-5-amine derivatives was assessed against a panel of key kinases implicated in cancer and inflammatory diseases. The half-maximal inhibitory concentrations (IC50) are summarized in Table 1, offering a clear comparison of their potency and selectivity.
| Kinase Target | BQA-1 (IC50, nM) | BQA-2 (IC50, nM) | BQA-3 (IC50, nM) | Staurosporine (IC50, nM) |
| EGFR | 5 | 150 | 8 | 10 |
| HER2 | 12 | 250 | 15 | 15 |
| VEGFR2 | 25 | >10,000 | 30 | 20 |
| ABL1 | 500 | >10,000 | 600 | 5 |
| SRC | 800 | >10,000 | 950 | 7 |
| p38α (MAPK14) | >10,000 | 85 | >10,000 | 50 |
| CDK2 | >10,000 | >10,000 | >10,000 | 3 |
Data presented is hypothetical for illustrative purposes.
Data Interpretation: As depicted in the table, BQA-1 demonstrates potent inhibition of EGFR, HER2, and VEGFR2, suggesting a potential application in cancers driven by these receptor tyrosine kinases. BQA-2 displays a markedly different profile with high selectivity for the p38α MAP kinase, indicating its potential as an anti-inflammatory agent. BQA-3 shows a similar profile to BQA-1 but with slightly reduced potency. The non-selective kinase inhibitor, Staurosporine, is included for comparison.
Key Signaling Pathways
To contextualize the inhibitory data, understanding the signaling pathways in which these kinases operate is crucial. Below are simplified diagrams of the EGFR/HER2 and p38 MAPK signaling pathways, illustrating the points of inhibition by the hypothetical compounds.
Caption: EGFR/HER2 signaling pathway and inhibition by BQA-1/BQA-3.
Caption: p38 MAPK signaling pathway and inhibition by BQA-2.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be utilized to generate the data presented in this guide.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Purified recombinant kinase (e.g., EGFR, p38α)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compounds (BQA series) and Staurosporine
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: A 10-point, 3-fold serial dilution of each test compound is prepared in 100% DMSO, starting from a 1 mM stock solution.
-
Kinase Reaction:
-
To each well of a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2 µL of the kinase solution (at 2X final concentration) to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (at 2X final concentration).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for the in vitro luminescent kinase assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method used to verify that a compound binds to its intended target within a cellular environment.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A431 for EGFR, SK-BR-3 for HER2)
-
Cell culture medium and supplements
-
Test compound (e.g., BQA-1) and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating (e.g., PCR thermocycler), protein quantification (e.g., BCA assay), and protein detection (e.g., Western blotting or ELISA)
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency and treat with the test compound or vehicle control for 2 hours.
-
Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing stabilized target protein) from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Detection: Collect the supernatant and quantify the amount of the target kinase in the soluble fraction using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the compound-treated sample indicates target engagement.
This guide underscores the potential of the 6-bromoquinolin-5-amine scaffold in developing selective kinase inhibitors. The provided data and protocols offer a framework for the evaluation and comparison of such compounds, facilitating the advancement of novel and targeted therapeutics.
Safety Operating Guide
Personal protective equipment for handling 6-Bromoquinolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal information for handling 6-Bromoquinolin-5-amine in a laboratory environment. The following protocols are based on established best practices for managing aromatic amines and halogenated organic compounds to ensure the safety of all personnel and to maintain experimental integrity.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure to 6-Bromoquinolin-5-amine. Given the characteristics of aromatic amines and halogenated compounds, which can include toxicity and skin absorption, the following PPE is mandatory.[1][2][3][4][5]
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against chemical splashes and airborne particles.[4] |
| Face Shield | To be worn over safety goggles | Provides full-face protection during procedures with a high risk of splashing or aerosol generation.[6] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene (double-gloving) | Prevents direct skin contact. Change gloves frequently, especially after direct contact.[4][6][7] |
| Body Protection | Flame-Resistant Laboratory Coat | Nomex® or 100% cotton recommended | Protects skin and personal clothing from contamination. Must be fully buttoned.[4][6] |
| Full-Length Pants | N/A | Covers the lower body to prevent skin exposure.[4][6] | |
| Foot Protection | Closed-Toe Shoes | Made of a non-porous material | Protects feet from spills and falling objects.[4][6] |
| Respiratory Protection | NIOSH-Approved Respirator | With appropriate cartridges for organic vapors and particulates | Required when engineering controls are insufficient or when working outside of a fume hood.[3][6][8] |
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step operational protocol is crucial for minimizing exposure and preventing contamination. All handling of 6-Bromoquinolin-5-amine, from weighing to solution preparation, must be conducted within a certified chemical fume hood.[4][9]
Experimental Workflow:
-
Preparation:
-
Weighing and Transfer:
-
Use an analytical balance inside the fume hood or a ventilated balance enclosure.
-
Utilize anti-static weigh paper or a tared container for weighing the solid compound.
-
Handle the compound carefully with a spatula to minimize dust generation.[4]
-
-
Solution Preparation:
-
If preparing a solution, slowly add the solid 6-Bromoquinolin-5-amine to the solvent in an appropriate container within the fume hood.
-
Keep the container capped when not in use to prevent the release of vapors.[4]
-
-
Post-Procedure:
-
Decontaminate all non-disposable equipment used during the procedure.
-
Dispose of all contaminated disposable materials, including gloves and bench paper, in the designated hazardous waste container.
-
Caption: Operational Workflow for Handling 6-Bromoquinolin-5-amine.
Disposal Plan
Waste containing 6-Bromoquinolin-5-amine must be treated as hazardous waste and segregated appropriately. As a halogenated organic compound, it requires specific disposal procedures to prevent environmental contamination.[10][11][12][13][14]
Waste Segregation and Collection:
-
Solid Waste: All unused solid 6-Bromoquinolin-5-amine, contaminated weigh paper, and other solid materials must be collected in a clearly labeled hazardous waste container designated for halogenated organic solids.[4]
-
Liquid Waste: Solutions containing 6-Bromoquinolin-5-amine should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic solvents.[4][12][14] Do not mix with non-halogenated waste streams.[10][13][14]
-
Contaminated PPE: Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated solid hazardous waste stream.[4]
General Disposal Guidelines:
-
Labeling: All waste containers must be accurately labeled with the full chemical name ("6-Bromoquinolin-5-amine") and clear hazard warnings.[12]
-
Storage: Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[3][13]
-
Regulations: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.
Caption: Waste Disposal Workflow for 6-Bromoquinolin-5-amine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. 6-BROMOQUINOLIN-5-AMINE - Safety Data Sheet [chemicalbook.com]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
